molecular formula C13H8FNO3 B1323949 3-Fluoro-3'-nitrobenzophenone CAS No. 890098-21-2

3-Fluoro-3'-nitrobenzophenone

Cat. No.: B1323949
CAS No.: 890098-21-2
M. Wt: 245.21 g/mol
InChI Key: FJPVSNNBNWLDRK-UHFFFAOYSA-N
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Description

3-Fluoro-3'-nitrobenzophenone is a useful research compound. Its molecular formula is C13H8FNO3 and its molecular weight is 245.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-3'-nitrobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3'-nitrobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPVSNNBNWLDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641508
Record name (3-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-21-2
Record name (3-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-3'-nitrobenzophenone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-3'-nitrobenzophenone, a specialized chemical compound. Recognizing that this molecule is not widely cataloged, this document synthesizes information from related compounds and fundamental chemical principles to offer a robust resource for researchers. We will delve into its chemical identity, a plausible synthetic route with a discussion of the underlying mechanistic considerations, its predicted chemical properties, and a forward-looking perspective on its potential applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

At the time of this writing, a specific CAS (Chemical Abstracts Service) number for 3-Fluoro-3'-nitrobenzophenone has not been prominently listed in major chemical databases. This suggests that the compound is either novel or not commonly synthesized, making it a unique target for research endeavors. However, based on its structure, we can deduce its fundamental properties.

The molecular structure consists of a benzophenone core with a fluorine atom at the 3-position of one phenyl ring and a nitro group at the 3'-position of the other. This specific substitution pattern is crucial in defining its electronic and steric characteristics, which in turn dictate its reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties of 3-Fluoro-3'-nitrobenzophenone and Related Isomers

Property3-Fluoro-3'-nitrobenzophenone (Predicted)2-Fluoro-3'-nitrobenzophenone[1]4-Fluoro-3'-nitrobenzophenone[2]3-Nitrobenzophenone[3]
CAS Number Not Found890098-20-116574-53-12243-80-3
Molecular Formula C₁₃H₈FNO₃C₁₃H₈FNO₃C₁₃H₈FNO₃C₁₃H₉NO₃
Molecular Weight 245.21 g/mol 245.21 g/mol 245.21 g/mol 227.21 g/mol
Appearance Predicted to be a crystalline solidData not availableData not availablePale yellow crystals
Melting Point Not availableNot availableNot available95-98 °C
Boiling Point Not availableNot availableNot availableNot available
Solubility Predicted to be soluble in common organic solventsData not availableData not availableSoluble in ethanol, ether, benzene

Proposed Synthesis: The Friedel-Crafts Acylation Approach

The most logical and established method for synthesizing benzophenones is the Friedel-Crafts acylation. For 3-Fluoro-3'-nitrobenzophenone, this would involve the reaction of 3-fluorobenzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The Underlying Chemistry: A Tale of Electrophiles and Deactivated Rings

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.

However, the synthesis of 3-Fluoro-3'-nitrobenzophenone presents a significant chemical challenge. The nitro group on the nitrobenzene ring is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. This deactivation can make the reaction sluggish and may necessitate harsh reaction conditions, potentially leading to lower yields and the formation of byproducts.

Furthermore, the nitro group is a meta-directing group. This means that the incoming acyl group will preferentially add to the meta position of the nitrobenzene ring, which is the desired outcome for synthesizing the 3'-nitro isomer. The fluorine atom on the 3-fluorobenzoyl chloride is also a deactivating group but is ortho, para-directing.

Experimental Protocol: A Step-by-Step Guide

The following is a proposed, detailed protocol for the synthesis of 3-Fluoro-3'-nitrobenzophenone. Note: This protocol is based on established procedures for Friedel-Crafts acylations and should be adapted and optimized by the researcher.

Materials:

  • 3-Fluorobenzoyl chloride

  • Nitrobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add 3-fluorobenzoyl chloride (1 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel.

  • Addition of Nitrobenzene: To the resulting mixture, add nitrobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of isomers. Purify the desired 3-Fluoro-3'-nitrobenzophenone using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Diagram 1: Proposed Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Anhydrous AlCl3 in DCM D Formation of Acylium Ion Complex A->D B 3-Fluorobenzoyl Chloride in DCM B->D C Nitrobenzene E Electrophilic Aromatic Substitution C->E D->E Electrophile F Reaction Mixture (Stirring) E->F G Quenching with HCl/Ice F->G 12-24h H Extraction with DCM G->H I Washing (NaHCO3, Brine) H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure 3-Fluoro-3'-nitrobenzophenone K->L

Caption: A workflow diagram for the synthesis of 3-Fluoro-3'-nitrobenzophenone.

Potential Applications in Research and Drug Development

Substituted benzophenones are a well-established class of compounds with a wide range of applications, particularly in medicinal chemistry and materials science.[4][5] The unique combination of a fluorine atom and a nitro group in 3-Fluoro-3'-nitrobenzophenone makes it an intriguing building block for novel molecular entities.

A Scaffold for Novel Therapeutics

The benzophenone core is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore or a precursor to an amino group, which can then be further functionalized to explore a wider chemical space.

Building Block for Advanced Materials

Benzophenone derivatives are also utilized in materials science as photoinitiators and in the synthesis of polymers and dyes. The electronic properties imparted by the fluoro and nitro substituents could make 3-Fluoro-3'-nitrobenzophenone a candidate for the development of novel organic electronic materials.

Safety and Handling

Given the absence of a specific safety data sheet for 3-Fluoro-3'-nitrobenzophenone, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on the known hazards of its parent compounds and related analogs.

General Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Known Hazards of Related Compounds:

  • 3-Nitrobenzophenone: May cause skin, eye, and respiratory irritation.[3]

  • Fluorinated and Nitrated Aromatic Compounds: Many compounds in this class are toxic and can be irritants.

Conclusion

3-Fluoro-3'-nitrobenzophenone represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. While its synthesis presents challenges due to the deactivated nature of the nitrobenzene ring, a carefully optimized Friedel-Crafts acylation should provide a viable route to this compound. Its unique substitution pattern offers opportunities for the development of novel therapeutics and advanced materials. As with any new compound, rigorous safety protocols must be followed during its synthesis and handling. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this novel benzophenone derivative.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75243, 3-Nitrobenzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18990393, Fluoro-3,4-dihydroxy-5-nitrobenzophenone. Retrieved from [Link]

  • LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]

  • Buckheit, R. W., Jr., et al. (1992). Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Medicinal Chemistry, 35(18), 3323–3328. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
  • YouTube. (2022). Aromatic nitrocompounds|| Chlorination of Nitrobenzene|| Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • SpringerLink. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]

  • PubMed. (n.d.). The ultrasonically induced reaction of benzoyl chloride with nitrobenzene: an unexpected sonochemical effect and a possible mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Conformations of substituted benzophenones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

Sources

Technical Monograph: Electronic & Structural Dynamics of 3-Fluoro-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of 3-Fluoro-3'-nitrobenzophenone (3-F-3'-NBP) , a molecule characterized by asymmetric electronic deactivation. Unlike standard "push-pull" systems, this compound represents a "pull-pull" architecture where two distinct electron-withdrawing groups (EWGs) compete across a cross-conjugated carbonyl bridge.

Understanding the electron density distribution in 3-F-3'-NBP is critical for researchers working in:

  • Metabolic Stability: Predicting sites of enzymatic oxidation in pharmaceutical intermediates.

  • Photocatalysis: Tuning triplet-state energies in benzophenone derivatives.

  • Crystal Engineering: Exploiting weak

    
     interactions for solid-state packing.
    

Electronic Architecture & Hammett Analysis

To understand the electron density map of 3-F-3'-NBP, we must first quantify the substituent effects relative to the benzophenone core. The molecule consists of two phenyl rings linked by a carbonyl group (


).
The "Pull-Pull" Asymmetry

Both substituents are located at the meta position relative to the carbonyl bridge. This is structurally significant because it prevents direct resonance conjugation between the substituents and the carbonyl


-system, isolating the effects primarily to induction (

) and field effects (

).
  • Ring A (3-Fluoro): Fluorine exerts a strong inductive withdrawal (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) but a weak mesomeric donation (
    
    
    
    ). At the meta position, the
    
    
    effect is negligible.
  • Ring B (3'-Nitro): The nitro group is a powerful electron withdrawer via both induction (

    
    ) and resonance (
    
    
    
    ).[1] Even at the meta position, its inductive power significantly exceeds that of fluorine.[2]
Quantitative Substituent Effects (Hammett Constants)

Using standard Hammett constants (


), we can predict the relative electron deficiency of each ring:
SubstituentPosition

(Hammett)
Electronic Effect
Fluorine (-F) meta (3)+0.34 Moderate Withdrawal
Nitro (-NO₂) meta (3')+0.71 Strong Withdrawal
Carbonyl (C=O) bridgeN/AStrong Withdrawal (Deactivates both rings)

Computational Protocol: DFT & ESP Mapping

For precise electron density mapping, Density Functional Theory (DFT) is the gold standard. Below is a self-validating protocol for generating the Electrostatic Potential (ESP) map.

Computational Workflow (DOT Visualization)

DFT_Workflow Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Check (NImag = 0) Opt->Freq Freq->Opt Imaginary Freq (Fail) Wave Wavefunction Analysis (Generate .wfn) Freq->Wave Validated ESP ESP Map Generation (Isovalue = 0.0004 a.u.) Wave->ESP

Figure 1: Step-by-step computational workflow for electron density mapping. Green path indicates successful validation.

Execution Protocol
  • Basis Set Selection: Use 6-311G(d,p) .[3][4] The diffuse functions are not strictly necessary for this neutral, rigid system, but polarization functions (d,p) are critical for accurate C-F and N-O bond descriptions.[2]

  • Solvent Model: Apply PCM (Polarizable Continuum Model) using Dichloromethane (

    
    ). Gas-phase calculations often exaggerate the dipole moment of nitro-compounds.
    
  • ESP Visualization: Map the electrostatic potential onto the electron density isosurface (typically 0.0004 a.u.).

    • Expected Result: The nitro group oxygens will show the most negative potential (red). The center of the nitro-bearing aromatic ring will show the most positive potential (deep blue), indicating it is the primary site for nucleophilic interaction (though sterically hindered).

Experimental Validation: X-Ray Crystallography

While computational models provide the map, X-Ray Diffraction (XRD) provides the terrain.

Crystal Growth Strategy

Benzophenone derivatives are notoriously difficult to crystallize due to rotational freedom around the carbonyl bridge.

  • Method: Slow Evaporation.[5]

  • Solvent System: Ethanol/Ethyl Acetate (3:1) .

    • Rationale: The nitro group is polar, while the fluorinated ring is lipophilic. A mixed solvent system balances these solubilities.

  • Temperature: 4°C (Refrigerator) to minimize thermal motion and encourage orderly packing.

Predicted Structural Parameters

Based on analogous structures (e.g., 3-nitrobenzophenone), expect the following:

ParameterExpected ValueStructural Driver
Torsion Angle

Steric clash between ortho-hydrogens prevents planarity.
C=O Bond Length

Å
Standard ketone, slightly shortened by conjugation competition.[2]
Intermolecular Forces

Stacking
Offset stacking between electron-poor (Nitro) and less-poor (Fluoro) rings of adjacent molecules.

Synthesis & Reactivity Logic

The synthesis of 3-F-3'-NBP is a lesson in regioselective electrophilic aromatic substitution .

The Synthetic Route

We cannot simply nitrate benzophenone (which yields 3,3'-dinitro) or react 3-fluorobenzoyl chloride with nitrobenzene (both deactivated). The optimal path utilizes the differing deactivation levels of the rings.

Pathway: Nitration of 3-Fluorobenzophenone.

Mechanism & Selectivity (DOT Visualization)

Synthesis_Logic Start 3-Fluorobenzophenone RingA Ring A (Fluoro) Deactivated by: 1. Carbonyl (-M) 2. Fluorine (-I) Start->RingA RingB Ring B (Unsubstituted) Deactivated by: 1. Carbonyl (-M) only Start->RingB Decision Electrophile (NO2+) Attacks Result RingA->Decision High Barrier RingB->Decision Lower Barrier Product 3-Fluoro-3'-nitrobenzophenone (Major Product) Decision->Product Meta-Direction (by Carbonyl) Byproduct 3-Fluoro-3-nitrobenzophenone (Trace/Minor) Decision->Byproduct Slow Reaction

Figure 2: Regioselectivity logic. The electrophilic attack favors the ring without the fluorine atom because it is less deactivated.

Reactivity Implications
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Standard

      
       (displacing Fluorine) is highly unfavorable . The leaving group (F) is meta to the carbonyl. The activating nitro group is on the distal ring. There is no resonance stabilization for the Meisenheimer complex at the carbon bearing the fluorine.
      
  • Reduction:

    • The nitro group is the most reactive moiety. Selective reduction to 3-amino-3'-fluorobenzophenone can be achieved using

      
       or catalytic hydrogenation (
      
      
      
      ), offering a route to pharmaceutical scaffolds.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[2] Chemical Reviews, 91(2), 165–195.[2] Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[2] Link

  • Gowda, B. T., et al. (2008). Crystal Structure of 3-Nitrobenzophenone.[2] Acta Crystallographica Section E, E64, o466.[2] Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221.[2] Link

Sources

Vibrational frequencies in FT-IR spectrum of 3-Fluoro-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Vibrational Frequencies in the FT-IR Spectrum of 3-Fluoro-3'-nitrobenzophenone

Introduction: The Molecular Crossroads of Benzophenones

Benzophenone and its derivatives represent a cornerstone in organic chemistry, finding applications from photochemistry and polymer science to pharmaceutical synthesis. Their rigid diaryl ketone structure serves as a versatile scaffold, where functionalization of the phenyl rings can exquisitely tune the molecule's electronic, steric, and pharmacological properties. 3-Fluoro-3'-nitrobenzophenone is a compelling subject for spectroscopic analysis, presenting a unique electronic landscape. On one ring, a highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect. On the other, a nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for probing the vibrational modes of molecules. By measuring the absorption of infrared radiation, we can identify the functional groups present and gain subtle insights into the molecular structure and bonding environment. This guide provides an in-depth analysis of the expected FT-IR spectrum of 3-Fluoro-3'-nitrobenzophenone, explaining the causal relationships between its structure and its vibrational frequencies for researchers, scientists, and drug development professionals.

Pillar 1: Theoretical Foundations of Vibrational Analysis

An FT-IR spectrum arises from the absorption of specific frequencies of infrared light that excite molecular vibrations (stretching, bending, scissoring, etc.). The frequency of a specific vibrational mode is primarily determined by the masses of the bonded atoms and the force constant of the bond connecting them, as described by Hooke's Law. Stronger bonds with higher force constants vibrate at higher frequencies (higher wavenumbers).

For a complex molecule like 3-Fluoro-3'-nitrobenzophenone, the position of a characteristic vibrational band, such as the carbonyl (C=O) stretch, is modulated by several electronic factors:

  • Inductive Effects: The fluorine and nitro groups are strongly electronegative and pull electron density away from the aromatic rings and the central carbonyl group through the sigma bond framework. This effect can alter bond polarity and strength.

  • Resonance (Mesomeric) Effects: The carbonyl group and the nitro group can participate in resonance with their respective phenyl rings, delocalizing pi-electrons.[1] This delocalization can weaken a double bond (like the C=O bond), lowering its force constant and, consequently, its stretching frequency.[1][2] Conjugation of a carbonyl group with an aromatic ring typically lowers the C=O stretching frequency compared to a simple aliphatic ketone.[3]

  • Field Effects: The spatial orientation of polar groups can influence each other through space, independent of the bonding network.

The interplay of these effects dictates the final electronic environment of each bond and its corresponding position in the FT-IR spectrum.

Pillar 2: Predictive Analysis of the 3-Fluoro-3'-nitrobenzophenone Spectrum

Based on established spectroscopic principles, we can deconstruct the molecule to predict the key features of its FT-IR spectrum.

The Carbonyl (C=O) Stretching Vibration: A Probe of Electronic Effects

The C=O stretch is one of the most intense and diagnostically useful absorptions in an IR spectrum.[4] For aromatic ketones like benzophenone, conjugation with the two phenyl rings delocalizes the pi-electrons, reducing the double-bond character of the carbonyl group and lowering its stretching frequency to the 1685-1666 cm⁻¹ range.[3][5]

For 3-Fluoro-3'-nitrobenzophenone, we must consider the influence of the substituents:

  • 3'-Nitro Group: This group is a powerful electron-withdrawing group via both resonance and induction. Its strong resonance effect withdraws electron density from the ring and the attached carbonyl group, further weakening the C=O double bond. This effect is expected to cause a significant red shift (shift to lower wavenumber) of the C=O absorption.

  • 3-Fluoro Group: Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). It also possesses a weak resonance donating effect (+R) due to its lone pairs, but for halogens, the inductive effect typically dominates. The net effect is strong electron withdrawal from the ring.

Since both substituents are electron-withdrawing, they will decrease the electron density at the carbonyl carbon. This complex interplay makes precise prediction difficult without experimental data, but the dominant resonance withdrawal from the nitro group suggests the C=O stretch will likely appear at the lower end of the aromatic ketone range, predicted to be around 1665-1675 cm⁻¹ .

The logical relationship governing this shift is illustrated below.

G cluster_subst Substituent Properties cluster_effects Electronic Effects cluster_bond Bond Properties cluster_freq Spectroscopic Outcome F Fluorine Inductive Inductive Effect (-I) (Strong) F->Inductive NO2 Nitro Group NO2->Inductive Resonance Resonance Effect (-R) (Strong) NO2->Resonance BondOrder C=O Bond Order (Partial Single Bond Character) Inductive->BondOrder Decreases Resonance->BondOrder Decreases Frequency ν(C=O) Stretching Frequency (Lower Wavenumber) BondOrder->Frequency Results in

Caption: Influence of electronic effects on C=O frequency.

Aromatic Ring Vibrations

The spectrum will contain several bands related to the two substituted phenyl rings.

  • Aromatic C-H Stretch: A weak to medium intensity band or group of bands is expected above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ region.[6] This is a clear indicator of hydrogen atoms attached to sp²-hybridized carbon atoms.

  • Aromatic C=C Stretch: The stretching vibrations within the aromatic rings give rise to a series of medium to sharp bands in the 1620-1450 cm⁻¹ region. Key absorptions are commonly observed near 1600 cm⁻¹ , 1585 cm⁻¹ , and 1500-1400 cm⁻¹ .[6]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions are characteristic of the ring substitution pattern. For the 1,3-disubstituted (meta) rings in this molecule, this region will be complex but highly characteristic (a "fingerprint").

Nitro (NO₂) Group Vibrations

Aromatic nitro compounds exhibit two characteristic and strong stretching vibrations, which are invaluable for identification.[7]

  • Asymmetric NO₂ Stretch: A strong, sharp absorption is expected in the range of 1550-1475 cm⁻¹ .[7][8]

  • Symmetric NO₂ Stretch: A strong, sharp absorption is expected between 1360-1290 cm⁻¹ .[7][8]

The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[9]

Carbon-Fluorine (C-F) Vibration

The C-F bond gives rise to a strong stretching absorption. Due to the high electronegativity of fluorine and the mass of the atoms, this peak typically appears in the fingerprint region, broadly in the 1300-1000 cm⁻¹ range.[10] Its exact position can be sensitive to the electronic environment, but it is a reliable indicator of fluorination.

Pillar 3: Data Summary & Experimental Protocol

Summary of Expected Vibrational Frequencies

The following table consolidates the predicted key vibrational frequencies for 3-Fluoro-3'-nitrobenzophenone.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H StretchWeak to MediumConfirms the presence of aromatic rings.[6]
1675 - 1665Carbonyl (C=O) StretchStrong, SharpPosition is lowered by conjugation and strong electron-withdrawing groups.[3][5]
1620 - 1450Aromatic C=C In-Ring StretchMedium to WeakA series of bands characteristic of the aromatic skeleton.[6]
1550 - 1475Asymmetric NO₂ StretchStrong, SharpOne of the two key bands for identifying an aromatic nitro group.[7][8]
1360 - 1290Symmetric NO₂ StretchStrong, SharpThe second key band for the nitro group.[7][8]
1300 - 1000C-F StretchStrongAppears in the complex fingerprint region but is a key marker for the C-F bond.[10]
900 - 675Aromatic C-H Out-of-Plane BendMedium to StrongComplex pattern, but characteristic of the meta-substitution on both rings.
Self-Validating Experimental Protocol: FT-IR Analysis

This protocol describes a standard methodology for acquiring a high-quality FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • ATR Accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • System Preparation:

    • Ensure the spectrometer and ATR accessory are clean and free of any residue from previous analyses. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer software will automatically subtract this from the sample spectrum to provide a clean, sample-only spectrum. A minimum of 32 scans is recommended for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 3-Fluoro-3'-nitrobenzophenone powder onto the center of the ATR crystal.

    • Engage the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to obtaining a reproducible and high-quality spectrum.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The software will perform the background subtraction in real-time.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the software's tools to label the peaks corresponding to the major vibrational modes as predicted in the table above.

    • Compare the experimental peak positions with established correlation charts and the theoretical analysis presented in this guide to confirm the structure.

  • Cleaning:

    • Retract the pressure clamp, remove the sample powder, and thoroughly clean the ATR crystal with a suitable solvent to prepare the instrument for the next user.

G A 1. Instrument Preparation (Clean ATR Crystal) B 2. Collect Background Spectrum (Empty Crystal, 32 Scans) A->B C 3. Apply Solid Sample (Ensure Good Contact) B->C D 4. Collect Sample Spectrum (Automatic Background Subtraction) C->D E 5. Data Analysis (Peak Picking & Interpretation) D->E F 6. Clean Up (Remove Sample, Clean Crystal) E->F

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Conclusion

The FT-IR spectrum of 3-Fluoro-3'-nitrobenzophenone is a rich source of structural information. The analysis is anchored by the strong carbonyl absorption, whose precise location reveals the cumulative electronic impact of the fluoro and nitro substituents. This key band, complemented by the unmistakable dual stretches of the aromatic nitro group, the strong C-F vibration, and the characteristic aromatic C-H and C=C signals, provides a comprehensive and definitive spectroscopic fingerprint. By understanding the underlying principles of how substituents modulate vibrational frequencies, researchers can confidently interpret the spectrum to verify the structure and purity of this and other similarly complex molecules.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75243, 3-Nitrobenzophenone. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NIST. (n.d.). 3-Nitrobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Zhang, H., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. Molecules, 28(12), 4679. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Shenderova, O. A., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. RSC Advances, 10(16), 9576-9583. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]

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A Technical Guide to the Electrophilic Aromatic Substitution of 3-Fluoro-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 3-Fluoro-3'-nitrobenzophenone. The molecule presents a unique case study in regioselectivity, featuring two distinct aromatic rings bridged by a deactivating carbonyl group, with one ring bearing a deactivating, ortho,para-directing fluorine atom and the other a strongly deactivating, meta-directing nitro group. This document elucidates the interplay of inductive and resonance effects from each substituent to predict reaction outcomes. Our analysis concludes that electrophilic attack will occur preferentially on the fluorine-substituted ring, despite its deactivation, due to the profound deactivation of the nitro-substituted ring. The primary sites of substitution are predicted to be the C4 and C6 positions, ortho and para to the fluorine atom, respectively. This guide is intended for researchers in medicinal chemistry and synthetic organic chemistry, offering predictive insights for reaction planning and mechanistic understanding.

Introduction to the System: 3-Fluoro-3'-nitrobenzophenone

3-Fluoro-3'-nitrobenzophenone is a disubstituted benzophenone derivative that serves as an excellent substrate for exploring the fundamental principles of electrophilic aromatic substitution (EAS). The molecule is composed of two electronically distinct phenyl rings linked by a ketone.

  • Ring A: A 3-fluorophenyl moiety.

  • Ring B: A 3-nitrophenyl moiety.

The reactivity and regioselectivity of each ring are governed by the electronic properties of its respective substituents and the deactivating influence of the bridging carbonyl. Understanding these directing effects is paramount for any researcher planning to use this or similar scaffolds in drug development or materials science, as it dictates the feasibility and outcome of further functionalization. This guide provides a detailed examination of the causality behind the predicted substitution patterns.

Analysis of Substituent Electronic Effects

The outcome of an EAS reaction is determined by the substituents already present on the aromatic ring, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.[1][2]

The Fluorine Substituent (Ring A)

Halogens represent a unique class of substituents in EAS. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which removes electron density from the ring and deactivates it towards electrophilic attack.[2] However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M).[1][3]

  • Inductive Effect (-I): Deactivates the entire ring.

  • Resonance Effect (+M): Donates electron density, particularly to the ortho and para positions. This effect is crucial for stabilizing the cationic intermediate (the arenium ion) formed during ortho/para attack.

While the inductive effect is stronger, making the ring less reactive than benzene, the resonance effect governs the orientation of the attack. Thus, fluorine is a deactivating, ortho,para-director .[2][4][5]

The Nitro Substituent (Ring B)

The nitro group (-NO₂) is one of the most powerful deactivating groups in EAS. It withdraws electron density from the ring through both inductive and resonance effects.

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density from the ring.

  • Resonance Effect (-M): The π-system of the nitro group delocalizes electron density out of the aromatic ring, creating significant partial positive charges at the ortho and para positions.[1]

This strong withdrawal of electron density makes the meta position the least electron-deficient and therefore the most favorable site for electrophilic attack. The nitro group is a strongly deactivating, meta-director .[2][5][6]

The Bridging Carbonyl Group

The ketone bridge acts as an electron-withdrawing group on both aromatic rings through inductive and resonance effects.[4][6] It functions as a deactivating, meta-directing group for each ring to which it is attached.[3][4][6] This inherent deactivation contributes to the reduced reactivity of the entire molecule.

Ring-Specific Reactivity and Regioselectivity

The critical question is which ring will react and where. The overall reactivity is determined by the sum of the electronic effects on each ring.

Ring A: The 3-Fluorophenyl Moiety

This ring is substituted with the ortho,para-directing fluorine atom at C3 and the meta-directing carbonyl group at C1. Although both groups are deactivating, their combined effect makes this ring significantly more reactive than Ring B.

  • Fluorine Director: Directs incoming electrophiles to positions C2 (ortho), C4 (ortho), and C6 (para).

  • Carbonyl Director: Directs incoming electrophiles to position C5 (meta).

In cases of competing directors, the position of substitution is determined by the stability of the arenium ion intermediate. The fluorine atom can provide powerful resonance stabilization to a positive charge on an adjacent carbon. Therefore, attack at the positions activated by the fluorine (C2, C4, C6) is electronically favored over the position directed by the carbonyl (C5).

G cluster_ring_a Ring A: Directing Influences mol mol F_dir F (o,p-Director) C2 C2 (ortho) F_dir->C2 C4 C4 (ortho) F_dir->C4 C6 C6 (para) F_dir->C6 CO_dir CO (m-Director) C5 C5 (meta) CO_dir->C5

Caption: Directing influences on Ring A of 3-Fluoro-3'-nitrobenzophenone.

Considering steric hindrance from the bulky benzoyl group at C1, attack at the C2 position will be disfavored. Therefore, the most probable sites of substitution are C4 and C6 .

Ring B: The 3'-Nitrophenyl Moiety

This ring is substituted with two powerful deactivating, meta-directing groups: the nitro group at C3' and the carbonyl group at C1'.

  • Nitro Director: Directs incoming electrophiles to position C5' (meta).

  • Carbonyl Director: Directs incoming electrophiles to position C5' (meta).

Both groups synergistically deactivate the ring and direct any potential electrophilic attack to the same position, C5'. The presence of two strong electron-withdrawing groups makes this ring exceptionally unreactive towards EAS. Friedel-Crafts reactions, for instance, are known to fail on rings substituted with a single nitro group, let alone two deactivating groups.[7]

G cluster_ring_b Ring B: Directing Influences mol mol NO2_dir NO2 (m-Director) C5_prime C5' (meta) NO2_dir->C5_prime CO_dir CO (m-Director) CO_dir->C5_prime

Caption: Convergent deactivating effects on Ring B.

Predicted Substitution Patterns for Common EAS Reactions

Due to the deactivated nature of the substrate, all reactions will require more forcing conditions (e.g., higher temperatures, stronger acid catalysts) than similar reactions on benzene.

ReactionReagentsPredicted Major Product(s)Predicted Minor Product(s)Rationale & Notes
Nitration Conc. HNO₃ / Conc. H₂SO₄3-Fluoro-4-nitro-3'-nitrobenzophenone & 3-Fluoro-6-nitro-3'-nitrobenzophenone3-Fluoro-2-nitro-3'-nitrobenzophenoneSubstitution at C4 and C6 is electronically favored and sterically accessible. C2 is sterically hindered.
Bromination Br₂ / FeBr₃3-Fluoro-4-bromo-3'-nitrobenzophenone & 3-Fluoro-6-bromo-3'-nitrobenzophenone3-Fluoro-2-bromo-3'-nitrobenzophenoneSimilar regioselectivity to nitration, driven by the directing effect of fluorine.
Sulfonation Fuming H₂SO₄ (SO₃)3-Fluoro-3'-nitrobenzophenone-4-sulfonic acid & 3-Fluoro-3'-nitrobenzophenone-6-sulfonic acid3-Fluoro-3'-nitrobenzophenone-2-sulfonic acidSulfonation is often sensitive to steric hindrance, potentially favoring the C6 (para) product more significantly.
Friedel-Crafts Acylation RCOCl / AlCl₃No ReactionNo ReactionThe substrate is too deactivated for Friedel-Crafts reactions. The Lewis acid catalyst will likely coordinate with the carbonyl oxygen, adding further deactivation.[7]
Friedel-Crafts Alkylation RCl / AlCl₃No ReactionNo ReactionThe substrate is too deactivated. Polyalkylation and rearrangement issues are moot as the initial reaction will not proceed.

Exemplary Experimental Protocol: Nitration

This protocol is a representative procedure illustrating the practical application of the theoretical analysis. The harsh conditions are necessary to overcome the deactivation of the substrate.

Objective: To synthesize 3-Fluoro-4-nitro-3'-nitrobenzophenone and its isomers.

Reagents:

  • 3-Fluoro-3'-nitrobenzophenone

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1.0 g of 3-Fluoro-3'-nitrobenzophenone to the cold sulfuric acid. Stir until fully dissolved.

  • Prepare the nitrating mixture by carefully adding 1.5 mL of fuming nitric acid to 3.0 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzophenone over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 10 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dissolve the crude solid in dichloromethane, wash with saturated sodium bicarbonate solution, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification & Characterization: The resulting isomeric mixture can be separated by column chromatography on silica gel. Products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regiochemistry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool H₂SO₄ to 0-5 °C B Dissolve Substrate A->B D Add Nitrating Mix Dropwise (T < 10 °C) B->D Substrate Solution C Prepare Nitrating Mix (HNO₃/H₂SO₄) C->D Nitrating Agent E Stir at 10 °C, then RT D->E F Quench on Ice E->F Reaction Mixture G Filter & Wash Solid F->G H Liquid-Liquid Extraction G->H I Dry & Evaporate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K Isolated Isomers

Caption: Experimental workflow for the nitration of 3-Fluoro-3'-nitrobenzophenone.

Conclusion

The electrophilic aromatic substitution of 3-Fluoro-3'-nitrobenzophenone is a predictable process governed by well-established electronic principles. Despite the presence of multiple deactivating groups, a clear hierarchy of reactivity emerges.

  • Reactivity: Ring A (fluorophenyl) > Ring B (nitrophenyl). Electrophilic attack on Ring B is considered negligible under standard EAS conditions.

  • Regioselectivity: Substitution on Ring A is directed by the fluorine atom to the ortho and para positions. The primary products will be the 4-substituted and 6-substituted isomers, with the latter potentially favored due to reduced steric hindrance.

This guide provides drug development professionals and synthetic chemists with a robust framework for anticipating the behavior of this and structurally related molecules, enabling more efficient design of synthetic routes and avoiding unproductive reaction pathways.

References

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An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of 3-Fluoro-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical stability and potential degradation pathways of 3-Fluoro-3'-nitrobenzophenone. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the degradation of related compounds to predict the behavior of this specific molecule. By understanding its stability profile, researchers can develop more robust formulations and analytical methods.

Introduction

3-Fluoro-3'-nitrobenzophenone is a substituted aromatic ketone of interest in medicinal chemistry and materials science. Its chemical structure, featuring a benzophenone core with a fluorine atom on one phenyl ring and a nitro group on the other, imparts unique electronic and steric properties. These characteristics, however, also dictate its susceptibility to various degradation mechanisms. This guide will explore the predicted stability of 3-Fluoro-3'-nitrobenzophenone under different stress conditions, including photolytic, hydrolytic, oxidative, and metabolic degradation.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its stability.

PropertyValueSource
Molecular FormulaC₁₃H₈FNO₃N/A
Molecular Weight245.21 g/mol [1]
AppearanceNot specifiedN/A
Melting PointNot specifiedN/A
SolubilityNot specifiedN/A

The electron-withdrawing nature of both the fluorine and nitro groups influences the reactivity of the aromatic rings and the central carbonyl group. The fluorine atom, being highly electronegative, can affect the electron density of the phenyl ring it is attached to, potentially influencing its susceptibility to nucleophilic attack. The nitro group is a strong electron-withdrawing group and is known to be susceptible to reduction.

Predicted Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] Based on the known degradation pathways of benzophenones, nitroaromatic compounds, and fluorinated aromatics, the following degradation pathways are proposed for 3-Fluoro-3'-nitrobenzophenone.

Photodegradation

Benzophenone and its derivatives are well-known to be photochemically active.[4] Upon absorption of UV radiation, 3-Fluoro-3'-nitrobenzophenone is expected to undergo excitation to a triplet state, which can then initiate degradation through several mechanisms.

  • Hydroxylation: The excited molecule can react with water or other sources of hydroxyl radicals to form hydroxylated derivatives on either aromatic ring.[5]

  • Reduction of the Nitro Group: Photochemical reactions can also promote the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

  • Defluorination: While the C-F bond is generally strong, photodegradation, especially under advanced oxidation processes (AOPs), can lead to defluorination.[6][7]

Photodegradation Parent 3-Fluoro-3'-nitrobenzophenone Excited Excited Triplet State Parent->Excited UV Light Hydroxylated Hydroxylated Derivatives Excited->Hydroxylated + •OH Reduced Nitro-Reduced Products (Nitroso, Hydroxylamino, Amino) Excited->Reduced Reduction Defluorinated Defluorinated Products Excited->Defluorinated Defluorination

Caption: Predicted Photodegradation Pathways of 3-Fluoro-3'-nitrobenzophenone.

Hydrolytic Degradation

Benzophenones are generally considered to be hydrolytically stable. However, under forced conditions of extreme pH and temperature, hydrolysis of the central carbonyl group is a possibility, although likely to be a minor degradation pathway. The presence of electron-withdrawing groups might slightly influence the susceptibility of the carbonyl carbon to nucleophilic attack by water or hydroxide ions.

Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, can lead to the degradation of 3-Fluoro-3'-nitrobenzophenone. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation.[5] However, advanced oxidation processes can be effective.[8]

  • Aromatic Ring Opening: Strong oxidizing agents can lead to the cleavage of the aromatic rings, forming smaller organic acids.

  • Hydroxylation: Similar to photodegradation, oxidation can result in the formation of hydroxylated derivatives.

Oxidative_Degradation Parent 3-Fluoro-3'-nitrobenzophenone Oxidized_Intermediates Oxidized Intermediates Parent->Oxidized_Intermediates Oxidizing Agent (e.g., H₂O₂) Ring_Opening Ring-Opened Products (e.g., Carboxylic Acids) Oxidized_Intermediates->Ring_Opening Hydroxylated Hydroxylated Derivatives Oxidized_Intermediates->Hydroxylated Reductive_Degradation Parent 3-Fluoro-3'-nitrobenzophenone Nitroso 3-Fluoro-3'-nitrosobenzophenone Parent->Nitroso Reduction Hydroxylamino 3-Fluoro-3'-(hydroxylamino)benzophenone Nitroso->Hydroxylamino Reduction Amino 3-Fluoro-3'-aminobenzophenone Hydroxylamino->Amino Reduction

Caption: Predicted Reductive Degradation Pathway of the Nitro Group.

Experimental Protocols for Stability and Degradation Analysis

To experimentally verify the predicted degradation pathways, a systematic forced degradation study should be conducted.

Forced Degradation Study Design

The following conditions are recommended based on ICH guidelines. [3]

Stress Condition Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis Water at 60°C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Photolytic Exposure to UV light (e.g., 254 nm and 365 nm) and visible light

| Thermal | Dry heat at 80°C for 48 hours |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is typically suitable for separating benzophenone derivatives. [9]A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid or ammonium acetate for better peak shape) is a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is essential for the identification of degradation products. [10]By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the eluted peaks, the structures of the degradation products can be elucidated. [11][12][13][14][15]

Step-by-Step Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of 3-Fluoro-3'-nitrobenzophenone in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the different stress conditions as outlined in the table above.

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using the developed HPLC or LC-MS method.

  • Peak Purity and Identification: Assess the purity of the parent peak in the stressed samples to ensure the method is stability-indicating. Identify the degradation products by comparing their mass spectra with the predicted structures and fragmentation patterns.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Photolytic Photolytic Stress Photolytic->HPLC Thermal Thermal Stress Thermal->HPLC MS MS Identification HPLC->MS Data Data Analysis MS->Data Stock Stock Solution of 3-Fluoro-3'-nitrobenzophenone Stock->Acid Stock->Base Stock->Oxidative Stock->Photolytic Stock->Thermal

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data on the chemical stability and degradation of 3-Fluoro-3'-nitrobenzophenone is limited, a scientifically sound prediction of its behavior can be made based on the known chemistry of its constituent functional groups. The primary degradation pathways are expected to be photodegradation and reductive metabolism of the nitro group. Hydrolysis and oxidation are likely to be less significant under normal conditions. The experimental protocols outlined in this guide provide a robust framework for confirming these predictions and for the development of stability-indicating analytical methods, which are critical for the successful development of any product containing this molecule.

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  • Wang, X., et al. (2024). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3- dienes. Organic Letters.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]

  • Nishino, S. F., & Spain, J. C. (1997). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT).
  • Viñas, P., et al. (2014). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 6(19), 7863–7871. [Link]

  • ChemSynthesis. (n.d.). 3-nitrobenzoyl fluoride. [Link]

  • Winchell, L. J., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(11), 7342–7351. [Link]

  • McNeill, K., & T. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Williams, D. E. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 14(10), 1120–1132. [Link]

  • BenchChem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
  • McNeill, K., & T. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of 3-Fluoro-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and disposal guidelines for 3-Fluoro-3'-nitrobenzophenone. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally similar compounds, providing a robust framework for the safe utilization of this chemical in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Understanding the Hazard Profile: A Data-Driven Assessment

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Potential for Organ Damage: Some related compounds may cause damage to organs through prolonged or repeated exposure.[1]

Table 1: Chemical and Physical Properties of Structurally Similar Compounds

PropertyValue (for related compounds)Source
Molecular FormulaC₁₃H₈FNO₃[4]
Molecular Weight245.21 g/mol [4]
AppearanceWhite to off-white powder or crystal[5]
Melting Point53-58 °C (for 3-Fluoro-4-nitrobenzaldehyde)[5]
Boiling Point182-183 °C/753 mmHg (for 3-Fluorobenzonitrile)[6]
SolubilitySparingly soluble in water; soluble in organic solvents.General knowledge for similar compounds

The Core of Safe Handling: A Proactive Protocol

A self-validating safety protocol is one where the rationale behind each step is understood and integrated into the workflow. The following handling procedures are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Ventilation: All work with 3-Fluoro-3'-nitrobenzophenone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] This is crucial to prevent the inhalation of any dust or vapors.

  • Contained Operations: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, the use of a glove box or other contained system is recommended.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is essential to inspect gloves for any signs of degradation before use and to change them frequently, especially if contamination is suspected.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin.[2]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Recommended PPE for different laboratory workflows involving 3-Fluoro-3'-nitrobenzophenone.

General Hygiene and Handling Practices
  • Avoid breathing dust or vapors.[2][7]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the compound.[2][7]

  • Keep containers tightly closed when not in use.[2][7]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Emergency Preparedness: A Rapid and Effective Response

A well-defined emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.

Spill Control and Cleanup

The response to a spill should be dictated by its size and location.

  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid, avoiding dust generation.

    • Place the material into a sealed, labeled container for disposal.[2]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact the institution's emergency response team.

    • Provide them with as much information as possible about the spilled substance.

Spill_Response cluster_minor Minor Spill cluster_major Major Spill Spill Spill Occurs Assess Severity Evacuate_Minor Evacuate Immediate Area Spill:f1->Evacuate_Minor Minor Evacuate_Major Evacuate Laboratory Spill:f1->Evacuate_Major Major PPE_Minor Don Appropriate PPE Evacuate_Minor->PPE_Minor Contain_Minor Contain & Clean Up PPE_Minor->Contain_Minor Dispose_Minor Dispose of Waste Contain_Minor->Dispose_Minor Alert_Major Alert Emergency Services Evacuate_Major->Alert_Major Secure_Major Secure the Area Alert_Major->Secure_Major Inform_Major Provide Information Secure_Major->Inform_Major

Sources

Methodological & Application

Application Notes and Protocols: Chemoselective Reduction of 3-Fluoro-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aromatic Amines in Medicinal Chemistry

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug discovery and development. Aromatic amines are ubiquitous pharmacophores and versatile synthetic intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific molecule of interest, 3-Fluoro-3'-aminobenzophenone, represents a key building block for various biologically active compounds. The challenge in synthesizing this target from its nitro precursor, 3-Fluoro-3'-nitrobenzophenone, lies in the chemoselective reduction of the nitro group in the presence of other reducible functionalities, namely a ketone and a carbon-fluorine bond. This application note provides a detailed guide for researchers on suitable protocols for this transformation, emphasizing the principles behind method selection and offering detailed, actionable experimental procedures.

Strategic Considerations for the Chemoselective Reduction

The molecular architecture of 3-Fluoro-3'-nitrobenzophenone presents a classic chemoselectivity challenge. A successful reduction protocol must selectively target the nitro group while preserving the integrity of the benzophenone's carbonyl group and the C-F bond. Over-reduction could lead to the corresponding alcohol or even dehalogenation, resulting in unwanted byproducts and complicating purification. Therefore, the choice of reducing agent and reaction conditions is paramount.

This guide will focus on three robust and widely applicable methods for this transformation:

  • Catalytic Transfer Hydrogenation: A milder alternative to high-pressure catalytic hydrogenation, offering excellent chemoselectivity.

  • Metal-Mediated Reduction with Tin(II) Chloride: A classic and highly reliable method known for its tolerance of various functional groups.

  • Metal-Mediated Reduction with Iron in Acidic Media: An economical and environmentally benign approach that often provides high chemoselectivity.

Methodology Comparison and Data Summary

The following table summarizes the key parameters and expected outcomes for the recommended protocols. This allows for a quick comparison to aid in selecting the most appropriate method based on available resources and desired reaction scale.

Method Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Advantages Potential Considerations
Catalytic Transfer Hydrogenation 10% Pd/C, Formic Acid or Ammonium FormateMethanol, Ethanol, or THF25 - 802 - 1285 - 95Mild conditions, high chemoselectivity, avoids high-pressure H₂ gas.[1][2]Catalyst cost and potential for catalyst poisoning.
Tin(II) Chloride Reduction SnCl₂·2H₂O, HCl (catalytic or stoichiometric)Ethanol, Ethyl Acetate25 - 701 - 680 - 90Excellent functional group tolerance, reliable and reproducible.[3][4][5]Stoichiometric tin waste, requires careful workup to remove tin salts.
Iron/Acid Reduction Fe powder, HCl or Acetic AcidEthanol/Water, Acetic Acid50 - 1002 - 875 - 90Low cost, environmentally friendly metal, good chemoselectivity.[3][4][6][7]Heterogeneous reaction can sometimes be slower, requires filtration of iron salts.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This protocol leverages a palladium catalyst with a hydrogen donor, such as formic acid, to achieve a mild and selective reduction.[1][2]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve 3-Fluoro-3'-nitrobenzophenone in THF B Add 10% Pd/C catalyst A->B C Add Formic Acid dropwise at 0°C B->C D Warm to room temperature and stir C->D E Monitor reaction by TLC/HPLC D->E F Filter through Celite to remove catalyst E->F G Neutralize with aq. NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for Catalytic Transfer Hydrogenation.

Materials:

  • 3-Fluoro-3'-nitrobenzophenone

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Formic Acid (HCOOH), 5-6 equivalents

  • Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-3'-nitrobenzophenone (1 equivalent) in THF (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add formic acid (5-6 equivalents) dropwise to the stirred suspension.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[9][10][11]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate.

  • Carefully add saturated aqueous NaHCO₃ to the filtrate to neutralize the excess formic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 3-Fluoro-3'-aminobenzophenone.

Protocol 2: Tin(II) Chloride Reduction

A classic and highly effective method for the chemoselective reduction of aromatic nitro groups.[3][4][5]

Chemical Transformation:

G 3-Fluoro-3'-nitrobenzophenone 3-Fluoro-3'-nitrobenzophenone 3-Fluoro-3'-aminobenzophenone 3-Fluoro-3'-aminobenzophenone 3-Fluoro-3'-nitrobenzophenone->3-Fluoro-3'-aminobenzophenone SnCl₂·2H₂O, EtOH, reflux

Caption: Reduction using Tin(II) Chloride.

Materials:

  • 3-Fluoro-3'-nitrobenzophenone

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O), 3-5 equivalents

  • Ethanol (EtOH)

  • 1 M aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-Fluoro-3'-nitrobenzophenone (1 equivalent) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask, add Tin(II) Chloride dihydrate (3-5 equivalents).[3]

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 1-6 hours.

  • Monitor the reaction by TLC or HPLC until completion.[9][10]

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly add 1 M aqueous NaOH or saturated NaHCO₃ to basify the mixture to a pH of 8-9. A thick white precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3x).

  • Filter the combined organic extracts through Celite® to remove any remaining tin salts.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Iron/Acid Reduction

An economical and environmentally conscious method for the reduction of nitroarenes.[3][4][6][7]

Materials:

  • 3-Fluoro-3'-nitrobenzophenone

  • Iron powder (Fe), 5-10 equivalents

  • Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Celite®

Procedure:

  • In a round-bottom flask, suspend 3-Fluoro-3'-nitrobenzophenone (1 equivalent) and iron powder (5-10 equivalents) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add glacial acetic acid (or a catalytic amount of HCl).

  • Heat the mixture to reflux (70-100°C) and stir vigorously for 2-8 hours.[6]

  • Monitor the reaction by TLC or HPLC.[9][10]

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to remove the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify by flash column chromatography.

Conclusion and Best Practices

The choice of reduction protocol for 3-Fluoro-3'-nitrobenzophenone will depend on factors such as scale, cost, and available equipment. Catalytic transfer hydrogenation is often preferred for its mild conditions and high yields, while the iron/acid method offers a cost-effective and "greener" alternative. The tin(II) chloride method remains a highly reliable and versatile option.

For all protocols, it is crucial to:

  • Monitor the reaction closely: TLC and HPLC are invaluable tools to determine the reaction endpoint and prevent the formation of byproducts.

  • Ensure efficient stirring: This is particularly important for the heterogeneous iron-mediated reduction.

  • Perform a careful workup: Complete removal of metal salts is essential for obtaining a pure product and preventing issues in subsequent synthetic steps.

By following these detailed protocols and considering the underlying chemical principles, researchers can confidently and efficiently perform the chemoselective reduction of 3-Fluoro-3'-nitrobenzophenone to the valuable 3-Fluoro-3'-aminobenzophenone intermediate.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. Retrieved from [Link]

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • ResearchGate. (2017, July 19). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)?. Retrieved from [Link]

  • YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Sciencemadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly Efficient and Selective Photocatalytic Hydrogenation of Functionalized Nitrobenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of catalytic benzophenone hydrogenation using Pd/CS catalyst.... Retrieved from [Link]

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Application Note and Protocol: A Scalable Approach to the Synthesis of 3-Fluoro-3'-nitrobenzophenone for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Fluoro-3'-nitrobenzophenone, a key intermediate in the pharmaceutical and specialty chemical industries. The synthetic strategy is centered around a robust Friedel-Crafts acylation reaction. This application note details the underlying chemical principles, a step-by-step industrial-scale protocol, methods for purification and characterization, and critical safety considerations. The information is intended for researchers, chemists, and process engineers in drug development and chemical manufacturing.

Introduction: Industrial Significance of 3-Fluoro-3'-nitrobenzophenone

Substituted benzophenones are a critical class of compounds, serving as versatile building blocks in the synthesis of a wide array of complex organic molecules. The specific substitution pattern of 3-Fluoro-3'-nitrobenzophenone, featuring both a fluorine atom and a nitro group, offers unique electronic properties and multiple reaction sites for further chemical elaboration. This makes it a highly valuable precursor for active pharmaceutical ingredients (APIs), photoinitiators, and other high-performance materials. The development of a cost-effective, scalable, and reproducible synthetic process is therefore of paramount importance for its industrial utilization.

Principles of the Synthetic Route: The Friedel-Crafts Acylation

The cornerstone of this synthetic protocol is the Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

For the synthesis of 3-Fluoro-3'-nitrobenzophenone, two primary disconnection approaches are possible:

  • Acylation of fluorobenzene with 3-nitrobenzoyl chloride.

  • Acylation of nitrobenzene with 3-fluorobenzoyl chloride.

Rationale for Route Selection: The nitro group is a strong electron-withdrawing and deactivating group, which significantly reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic substitution.[3][4] Conversely, the fluorine atom is only weakly deactivating. Therefore, the acylation of fluorobenzene is kinetically more favorable than the acylation of nitrobenzene.[5] This guide will focus on the more viable route: the Friedel-Crafts acylation of fluorobenzene with 3-nitrobenzoyl chloride.

The reaction mechanism proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of 3-nitrobenzoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6] The fluorobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the desired ketone.[7] It is crucial to note that the ketone product can form a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[8]

Detailed Synthesis Protocol: A Step-by-Step Guide

This protocol is designed for a nominal 10 kg batch size, with provisions for linear scalability.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMolar Equivalents
FluorobenzeneC₆H₅F96.1010.0 kg1.0
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.5619.3 kg1.0
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.3415.0 kg1.1
Dichloromethane (DCM)CH₂Cl₂84.93100 L-
Hydrochloric Acid (HCl), 2MHCl36.46As required-
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNaHCO₃84.01As required-
Brine (Saturated NaCl solution)NaCl58.44As required-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As required-
Ethanol (for recrystallization)C₂H₅OH46.07As required-

Equipment:

  • 250 L glass-lined reactor with mechanical stirrer, temperature control unit (heating/cooling jacket), reflux condenser, and nitrogen inlet.

  • Addition funnel (50 L).

  • Quenching vessel (500 L) with vigorous stirring.

  • Separatory funnel (250 L).

  • Rotary evaporator (industrial scale).

  • Crystallization vessel with stirrer and filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat, respiratory protection.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactor 1. Prepare Reactor: - Inert with N₂ - Charge DCM and AlCl₃ cool_reactor 2. Cool Reactor: - Chill to 0-5 °C prep_reactor->cool_reactor add_reactants 3. Add Reactants: - Add Fluorobenzene - Slowly add 3-Nitrobenzoyl Chloride cool_reactor->add_reactants react 4. Reaction: - Warm to RT - Stir for 12-18 h - Monitor by TLC/HPLC add_reactants->react quench 5. Quench: - Pour into ice-cold 2M HCl react->quench extract 6. Extraction: - Separate layers - Extract aqueous layer with DCM quench->extract wash 7. Wash: - Combine organic layers - Wash with NaHCO₃ and Brine extract->wash dry_concentrate 8. Dry & Concentrate: - Dry with MgSO₄ - Remove DCM wash->dry_concentrate recrystallize 9. Recrystallization: - Dissolve crude in hot Ethanol - Cool to crystallize dry_concentrate->recrystallize isolate_dry 10. Isolate & Dry: - Filter the solid - Dry in vacuum oven recrystallize->isolate_dry qc 11. Quality Control: - HPLC, GC-MS - NMR, IR, Melting Point isolate_dry->qc

Caption: Workflow for the scale-up synthesis of 3-Fluoro-3'-nitrobenzophenone.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 250 L reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere. Charge the reactor with 100 L of anhydrous dichloromethane (DCM). Begin stirring and add 15.0 kg of anhydrous aluminum chloride in portions, keeping the temperature below 25 °C.

  • Cooling: Cool the stirred suspension in the reactor to 0-5 °C using the cooling jacket.

  • Addition of Reactants: Slowly add 10.0 kg of fluorobenzene to the reactor. A solution of 19.3 kg of 3-nitrobenzoyl chloride in 50 L of anhydrous DCM is then added dropwise via the addition funnel over a period of 2-3 hours. Maintain the internal temperature between 0-10 °C throughout the addition. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully and slowly transfer the reaction mixture into the 500 L quenching vessel containing 200 L of ice-cold 2M hydrochloric acid with vigorous stirring. Causality: This step hydrolyzes the aluminum chloride-ketone complex and quenches any unreacted aluminum chloride.

  • Extraction: Stop the stirring and allow the layers to separate. Transfer the lower organic (DCM) layer to a clean vessel. Extract the aqueous layer with 50 L of DCM twice to recover any dissolved product.

  • Washing: Combine all the organic layers. Wash the combined organic phase sequentially with 100 L of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, then filter. Remove the DCM under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-3'-nitrobenzophenone as a solid.

  • Purification by Recrystallization: Transfer the crude solid to the crystallization vessel. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization.[9]

  • Isolation and Drying: Isolate the purified crystals by filtration (e.g., using a Nutsche filter). Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quality Control and Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques.[6][10]

Table 2: Analytical Specifications

AnalysisMethodSpecification
AppearanceVisualOff-white to pale yellow crystalline solid
PurityHPLC≥ 99.0%
Melting PointCapillary MethodTo be determined experimentally
¹H NMR400 MHz, CDCl₃Conforms to structure
¹³C NMR100 MHz, CDCl₃Conforms to structure
Mass Spec (GC-MS)EI[M]⁺ corresponding to C₁₃H₈FNO₃
IR SpectroscopyKBr pelletCharacteristic C=O stretch (~1660 cm⁻¹), C-F stretch (~1250 cm⁻¹), and N-O stretches (~1530 and 1350 cm⁻¹)
  • HPLC Method: A reverse-phase HPLC method can be developed for purity analysis, typically using a C18 column with a mobile phase gradient of acetonitrile and water.[11][12][13][14]

  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for confirming the molecular weight and identifying any volatile impurities.[15][16][17][18][19]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The spectra are expected to show complex aromatic multiplets.

  • IR Spectroscopy: Infrared spectroscopy is used to confirm the presence of key functional groups, particularly the carbonyl (C=O) group of the benzophenone.[1][20][21][22]

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[23] Work should be conducted in a well-ventilated area or a fume hood.[23]

Reagent Handling:

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment and avoid contact with skin and eyes.

  • 3-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure and handle in a well-ventilated area.

Reaction Hazards:

  • The Friedel-Crafts acylation is exothermic and releases hydrogen chloride (HCl) gas. Ensure the reactor is equipped with a gas scrubber to neutralize the HCl fumes.

  • The quenching step is highly exothermic and should be performed slowly and with efficient cooling and stirring.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in appropriately labeled containers.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
  • Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (2016). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Shanghai Institute of Organic Chemistry. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2015). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
  • MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Reddit. (n.d.). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Controlling isomer formation in the synthesis of 3-Fluoro-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Fluoro-3'-nitrobenzophenone

Welcome to the technical support guide for the synthesis of 3-Fluoro-3'-nitrobenzophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on controlling the formation of positional isomers. The following troubleshooting guides and FAQs are structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Fluoro-3'-nitrobenzophenone, and what are the primary challenges?

The most direct and widely attempted synthesis is the Friedel-Crafts acylation.[1][2] This involves reacting an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For 3-Fluoro-3'-nitrobenzophenone, two primary routes are theoretically possible:

  • Route A: Acylation of fluorobenzene with 3-nitrobenzoyl chloride.

  • Route B: Acylation of nitrobenzene with 3-fluorobenzoyl chloride.

The principal challenge lies in the directing effects of the substituents on the aromatic rings. In Route A , the fluorine atom on fluorobenzene is an ortho, para-director for electrophilic aromatic substitution.[3][4] This means the incoming 3-nitrobenzoyl group will preferentially add to the positions ortho (2-position) and para (4-position) to the fluorine, making the desired meta (3-position) product a minor component.

In Route B , the nitro group on nitrobenzene is a powerful deactivating group, making the ring extremely unreactive towards Friedel-Crafts acylation.[5][6] While it is a meta-director, which would yield the correct isomer, the reaction often fails or requires exceptionally harsh conditions that can lead to decomposition.

Q2: What are the expected isomeric byproducts when synthesizing 3-Fluoro-3'-nitrobenzophenone via Friedel-Crafts acylation of fluorobenzene (Route A)?

Given that the fluorine substituent is an ortho, para-director, the reaction of fluorobenzene with 3-nitrobenzoyl chloride will primarily yield a mixture of three positional isomers. The major byproducts are:

  • (4-Fluorophenyl)(3-nitrophenyl)methanone (4-Fluoro-3'-nitrobenzophenone) - Often the major product due to less steric hindrance.

  • (2-Fluorophenyl)(3-nitrophenyl)methanone (2-Fluoro-3'-nitrobenzophenone) - A significant byproduct.

  • The desired product, (3-Fluorophenyl)(3-nitrophenyl)methanone (3-Fluoro-3'-nitrobenzophenone), is typically formed in the lowest yield.

The workflow for this reaction and the resulting product distribution is illustrated below.

Isomer Formation Pathways cluster_reactants Reactants cluster_products Isomeric Products Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction NitrobenzoylChloride 3-Nitrobenzoyl Chloride NitrobenzoylChloride->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction ProductMixture Crude Product Mixture Reaction->ProductMixture Forms mixture P_Ortho (2-Fluorophenyl)(3-nitrophenyl)methanone (Undesired Byproduct) ProductMixture->P_Ortho Significant Pathway (Ortho-directing) P_Para (4-Fluorophenyl)(3-nitrophenyl)methanone (Major Undesired Byproduct) ProductMixture->P_Para Major Pathway (Para-directing) P_Meta (3-Fluorophenyl)(3-nitrophenyl)methanone (Desired Product) ProductMixture->P_Meta Minor Pathway (Meta-substitution)

Isomer Formation Pathways in Route A
Q3: Which analytical techniques are best for identifying and quantifying the isomers of Fluoro-nitrobenzophenone?

A combination of chromatographic and spectroscopic methods is essential for accurate analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for separating the isomers due to slight differences in their polarity. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the volatile isomers, while MS provides their molecular weight and fragmentation patterns, confirming their identity.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the spectrum will show distinct splitting patterns and chemical shifts for the protons on each ring, allowing for structural elucidation.[12]

    • ¹⁹F NMR: This is a powerful tool for this specific molecule. Each isomer will exhibit a unique singlet or multiplet in the ¹⁹F spectrum, and the relative integration of these peaks provides a direct quantitative measure of the isomer ratio in a mixture.

Troubleshooting Guides

Problem 1: My reaction yields a very low amount of the desired 3-Fluoro-3'-nitrobenzophenone isomer.

Root Cause Analysis: This is the thermodynamically and kinetically expected outcome of the Friedel-Crafts acylation of fluorobenzene. The fluorine atom's strong ortho, para-directing effect makes meta-substitution an unfavorable pathway.[3][13] The objective is therefore to either subtly influence the reaction's selectivity or, more practically, to efficiently isolate the minor product.

Solutions & Protocols:

  • Modification of Reaction Conditions: While you cannot change the fundamental directing effects, adjusting parameters can slightly alter the isomer ratios. Lower temperatures generally favor the para-isomer over the ortho-isomer due to steric hindrance, but can also slightly improve selectivity against the meta-isomer. Experimenting with different Lewis acid catalysts may also have a minor impact.

    ParameterCondition A (Standard)Condition B (High Selectivity Trial)Rationale
    Catalyst AlCl₃ (1.2 eq.)Yb(OTf)₃ (0.2 eq.) + TfOH (1.0 eq.)Rare earth triflates can sometimes offer different selectivity compared to traditional Lewis acids.[14][15]
    Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)Less polar solvents can sometimes influence isomer distribution.
    Temperature 0 °C to RT-20 °C to 0 °CLower temperatures can enhance selectivity by reducing the system's kinetic energy.
  • Attempting the Alternative Route (Acylation of Nitrobenzene): This route is challenging due to the deactivation of the nitrobenzene ring. However, it can be attempted using highly forcing conditions.

    • WARNING: These reactions can be hazardous and should only be performed with appropriate safety measures in a fume hood.

    • Protocol:

      • Combine 3-fluorobenzoyl chloride (1.0 eq) and a large excess of nitrobenzene (which acts as both solvent and reactant).

      • Cool to 0 °C and slowly add a stoichiometric amount of a very strong Lewis acid, such as AlCl₃ (1.5 eq) or trifluoromethanesulfonic acid (TfOH).[2]

      • Allow the reaction to slowly warm to room temperature, then heat to 50-60 °C for several hours, monitoring by TLC or HPLC.

      • Workup involves quenching the reaction by pouring it over ice and HCl, followed by extraction.

    • Expected Outcome: The yield will likely be low, but the primary product should be the desired 3,3'-isomer.

Problem 2: I am struggling to separate the 3-Fluoro-3'-nitrobenzophenone from the 2'- and 4'- isomers.

Root Cause Analysis: Positional isomers often have very similar physical properties (boiling point, solubility), making separation difficult. The key is to exploit the small differences in polarity and crystal lattice packing.

Solution: Sequential Purification Protocol

This protocol uses a two-step process of column chromatography followed by recrystallization.

Purification Workflow Start Crude Product Mixture (2', 3', 4' isomers) Chromatography Step 1: Flash Column Chromatography Start->Chromatography Fractions Collect Fractions (Monitor by TLC/HPLC) Chromatography->Fractions Elute with Hexane/EtOAc gradient Combine Combine Fractions Enriched in 3'-Isomer Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Recrystallize Step 2: Recrystallization Evaporate->Recrystallize Dissolve in minimal hot Toluene/Ethanol Isolate Isolate Crystals by Filtration Recrystallize->Isolate FinalProduct Pure 3-Fluoro-3'-nitrobenzophenone Isolate->FinalProduct

Purification and Analysis Workflow
  • Step 1: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): Start with a low-polarity solvent system and gradually increase polarity. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane.

      • Begin with 98:2 Hexane:EtOAc.

      • Slowly increase to 90:10 Hexane:EtOAc.

    • Procedure:

      • Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

      • Load the dried silica onto the column.

      • Elute with the solvent gradient, collecting small fractions.

      • Analyze fractions by Thin Layer Chromatography (TLC) or HPLC to identify which contain the desired isomer. The isomers should elute in order of polarity.

      • Combine the fractions that are enriched in the 3-Fluoro-3'-nitrobenzophenone.

  • Step 2: Recrystallization

    • Rationale: Even after chromatography, trace isomeric impurities may remain. Recrystallization purifies the product based on differences in solubility and the ability to form a stable crystal lattice.[16][17]

    • Solvent Selection: The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble when hot. Toluene, ethanol, or a mixture of the two are good candidates to screen.

    • Protocol:

      • Dissolve the enriched product from the column in a minimal amount of boiling solvent (e.g., Toluene[18]).

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.[16]

      • Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 3: My analytical results are ambiguous, and I cannot confirm the isomeric purity.

Root Cause Analysis: Co-elution in chromatography or overlapping signals in NMR can make quantification difficult. Optimizing the analytical method is crucial.

Solutions: Optimized Analytical Protocols

TechniqueParameterRecommended Starting Conditions
HPLC Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: 50:50 Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Notes If co-elution occurs, switch to a gradient method, e.g., starting at 40% Acetonitrile and ramping to 70% over 20 minutes.[7][19]
GC-MS Column DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1 mL/min
Injector Temp 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min.
MS Mode Electron Ionization (EI), Scan mode to identify, Selected Ion Monitoring (SIM) for quantification.[11][20]
¹⁹F NMR Solvent CDCl₃ or DMSO-d₆
Parameters Use a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the fluorine nuclei to ensure accurate integration for quantification.
Reference An internal standard with a known fluorine signal (e.g., 4,4'-difluorobenzophenone) can be used for absolute quantification.

References

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Keller, O., et al. (1965). U.S. Patent No. 3,203,990. U.S.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Video]. YouTube. [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]

  • Inventor(s) not listed. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Zhang, X., et al. (2014). Core-Shell Diamond as a Support for Solid-Phase Extraction and High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Inventor(s) not listed. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

  • Inventor(s) not listed. (2022). CN108586224B - Method for purifying and separating benzophenone.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Jin, T. S., et al. (2005). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. [Link]

  • Khan Academy. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Video]. YouTube. [Link]

  • Lambropoulou, D. A., & Albanis, T. A. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. National Institutes of Health. [Link]

  • Smith, R. M., Bishara, R. H., & Drummond, J. L. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Taylor & Francis Online. [Link]

  • Inventor(s) not listed. (2009). CN101462931A - Method for acylating fluorobenzene.
  • HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography. [Link]

  • Multiple Substituents- Directing Effects. (2021, December 11). Chemistry LibreTexts. [Link]

  • Zhang, J., et al. (2018). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. ResearchGate. [Link]

  • Kitano, R., et al. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Shimadzu. [Link]

  • The Alkylation of Benzene by Acylation-Reduction. (n.d.). Chemistry Steps. [Link]

  • Saesaengseerung, N. (2022). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences. [Link]

  • Jin, T. S., et al. (2005). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Link]

  • Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(pheny). (n.d.). JETIR. [Link]

  • Directing Effects. (n.d.). St. Benedict & St. John's University. [Link]

  • Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023, April 30). JoVE. [Link]

  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol. (2024, March 18). The FASEB Journal. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Ramachandran, K., & Meenakshisundaram, S. P. (2012). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. ResearchGate. [Link]

  • Brown, H. C., & Marino, G. (1962). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. ResearchGate. [Link]

  • Kumar, K. S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Institutes of Health. [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-Portal.org. [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Gonzalez, H., et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. National Institutes of Health. [Link]

  • Inventor(s) not listed. (2005). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
  • Lu, M. C., & Chen, S. H. (1998). Separation and selectivity of benzophenones in micellar electrokinetic chromatography using sodium dodecyl sulfate micelles or sodium cholate modified mixed micelles. PubMed. [Link]

  • Why are fluoroarenes not prepared by electrophilic substitution? (2020, April 29). Quora. [Link]

  • Van Hoeck, E., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). PubMed. [Link]

  • Lu, S. Y., et al. (2017). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Multi-cosmetic Phenols in Human Urine. Journal of Analytical Toxicology. [Link]

  • Inventor(s) not listed. (1989). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
  • New strategies for separations through reactions. (n.d.). Indian Academy of Sciences. [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Nitration of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitration of 3-fluorobenzophenone. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of benzophenone derivatives. Here, we provide in-depth, field-proven insights into optimizing this challenging electrophilic aromatic substitution, moving beyond simple protocols to explain the causal relationships behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot common issues and rationally design your reaction conditions for optimal yield, purity, and regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nitration of 3-fluorobenzophenone, grounding the experimental approach in established principles of organic chemistry.

Q1: What is the expected major product from the nitration of 3-fluorobenzophenone, and what is the chemical reasoning?

A1: The nitration of 3-fluorobenzophenone presents a classic case of competing directing effects on a disubstituted aromatic system. The substrate has two aromatic rings (Ring A, containing the fluorine, and Ring B, the unsubstituted phenyl group).

  • Ring A (Fluoro-substituted): This ring is substituted with a fluorine atom (an ortho-, para-director) and a benzoyl group (a meta-director). Both substituents are deactivating, making this ring electron-deficient and less susceptible to electrophilic attack.

  • Ring B (Unsubstituted): This ring is only deactivated by the attached carbonyl group. While still less reactive than benzene, it is significantly more electron-rich than Ring A.

Therefore, the electrophilic nitration will overwhelmingly occur on Ring B . The benzoyl group is a meta-director, which stabilizes the arenium ion intermediate when the electrophile adds to the meta position. However, due to the deactivating nature of the substituent, some para-substitution can also be expected.[1][2]

The expected major product is 3-fluoro-4'-nitrobenzophenone , with 3-fluoro-3'-nitrobenzophenone being a significant and expected isomeric byproduct. Nitration on Ring A is considered a minor pathway under controlled conditions.

Q2: What are the standard nitrating agents and reaction media for this synthesis?

A2: The most common and effective nitrating agent for deactivated aromatic rings is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[4][5][6] The reaction is typically carried out using sulfuric acid as the solvent, which ensures a homogeneous reaction mixture and maintains a strongly acidic environment.[7]

Q3: Why is strict temperature control so critical during the nitration process?

A3: Temperature control is arguably the most critical parameter for a successful and safe nitration.

  • Selectivity: Higher temperatures provide more energy for the reaction to overcome higher activation barriers, leading to the formation of undesired isomers and reducing the regioselectivity.[3]

  • Safety: Nitration is a highly exothermic reaction.[8][9] Without efficient cooling, the reaction temperature can increase uncontrollably, leading to a "runaway reaction." This can cause violent boiling, splashing of corrosive acids, and accelerated decomposition of the starting material and product, potentially resulting in the formation of hazardous gases and even detonation in some cases.[8][9]

  • Byproduct Formation: Elevated temperatures significantly increase the rate of side reactions, most notably di-nitration and polysubstitution, which complicates purification and lowers the yield of the desired mono-nitro product.[3][7]

Q4: What are the primary safety hazards associated with this reaction?

A4: The primary hazards are:

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.

  • Exothermic Reaction: As discussed, the potential for a thermal runaway is a serious risk. The reaction must be conducted with adequate cooling (e.g., an ice bath) and slow, controlled addition of reagents.[10]

  • Release of Toxic Gases: At higher temperatures, decomposition can release toxic nitrogen oxides (NOₓ). All procedures should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of 3-fluorobenzophenone.

Problem: I am getting a very low or no yield of the nitrated product.

Possible Cause Explanation & Recommended Solution
Inactive Nitrating Agent The nitronium ion is formed from the reaction of nitric and sulfuric acids. If the acids are old or have absorbed moisture, their effective concentration is lowered. Solution: Use fresh, unopened bottles of concentrated (98%) sulfuric acid and concentrated (70%) or fuming nitric acid.
Reaction Temperature Too Low While crucial for safety and selectivity, an excessively low temperature can slow the reaction rate to a crawl, especially with a deactivated substrate. Solution: Maintain the temperature strictly within the recommended range (e.g., 0-10°C). If no reaction occurs, consider allowing the temperature to slowly rise to the upper end of this range while monitoring carefully.
Inefficient Quenching/Work-up The product may be lost during the work-up if it has some solubility in the aqueous phase or if the precipitation is incomplete. Solution: Ensure the reaction mixture is poured over a sufficient quantity of ice to keep the temperature low during quenching, which promotes complete precipitation of the organic product.[11] Wash the collected solid with ample cold water to remove residual acids.
Insufficient Reaction Time Deactivated substrates react slowly. The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time (while maintaining the cold temperature) until TLC analysis shows consumption of the starting material.

Problem: My product is a mixture of several isomers, leading to poor regioselectivity.

Possible Cause Explanation & Recommended Solution
High Reaction Temperature This is the most common cause. Higher temperatures reduce the selectivity of the electrophilic attack. Solution: Maintain a consistent low temperature (0-5°C is ideal) throughout the addition of the nitrating mixture. Ensure the cooling bath has good thermal contact with the reaction flask and that addition is slow enough to prevent temperature spikes.[11]
Incorrect Reagent Ratios An excessive amount of nitric acid can lead to more aggressive nitration and reduced selectivity. Solution: Use a carefully measured molar ratio of nitric acid to the substrate, typically ranging from 1.0 to 1.2 equivalents.
Choice of Nitrating System The standard H₂SO₄/HNO₃ system is aggressive. Solution: For highly sensitive substrates where selectivity is paramount, alternative, milder nitrating agents like acyl nitrates could be explored, though this requires significant protocol redevelopment.[1]

Problem: I am observing significant amounts of di-nitrated byproducts.

Possible Cause Explanation & Recommended Solution
Excess Nitrating Agent Using a large excess of nitric acid will drive the reaction towards polysubstitution once the mono-nitrated product is formed. Solution: Use no more than 1.1-1.2 molar equivalents of nitric acid relative to the 3-fluorobenzophenone.
Reaction Temperature Too High The activation energy for the second nitration is higher but can be overcome at elevated temperatures. Solution: Adhere strictly to low-temperature conditions (0-5°C). A higher temperature is a primary driver of dinitration.[3]
Prolonged Reaction Time Leaving the reaction for an unnecessarily long time after the starting material is consumed can promote further nitration. Solution: Monitor the reaction by TLC and proceed with the work-up as soon as the starting material has been consumed.

Problem: The reaction mixture turned dark brown/black, and I isolated a tarry substance.

Possible Cause Explanation & Recommended Solution
Runaway Reaction/Decomposition A rapid, uncontrolled increase in temperature has occurred, leading to the oxidative decomposition of the organic materials by the hot, concentrated nitric acid. Solution: This is a critical safety failure. Review your procedure immediately. Ensure the rate of addition of reagents is very slow, the stirring is efficient, and the cooling bath is effective. Never add the substrate to the mixed acid all at once.[10]
Contaminants in Starting Material Impurities in the 3-fluorobenzophenone can be more susceptible to oxidation than the substrate itself. Solution: Ensure the starting material is pure. If necessary, purify it by recrystallization or column chromatography before starting the reaction.

Problem: I am having difficulty purifying the final product.

Possible Cause Explanation & Recommended Solution
Residual Acid Trapped sulfuric or nitric acid can make the product oily or syrupy and interfere with crystallization. Solution: During work-up, wash the crude product thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and a final wash with water.
Isomers Co-crystallize or Co-elute The desired 4'-nitro and undesired 3'-nitro isomers have similar polarities, making separation difficult. Solution: Purification often requires careful recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). If that fails, meticulous column chromatography on silica gel with a low-polarity eluent system (e.g., hexane/ethyl acetate) is necessary.[12]

Section 3: Optimized Experimental Protocol

This protocol is a self-validating system designed for the controlled nitration of 3-fluorobenzophenone.

Reagents and Equipment:

  • 3-Fluorobenzophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice/salt water bath

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add 3-fluorobenzophenone (e.g., 5.0 g, 25.0 mmol). Place the flask in an ice/salt bath and add concentrated sulfuric acid (25 mL) slowly while stirring. Continue stirring until the solid is completely dissolved and the solution is cooled to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker or small Erlenmeyer flask cooled in an ice bath, cautiously add concentrated nitric acid (1.7 mL, ~26.2 mmol, 1.05 eq) to concentrated sulfuric acid (5 mL). Swirl gently to mix and allow it to cool to 0°C.

  • Controlled Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 3-fluorobenzophenone over a period of 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).

  • Quenching: In a large beaker (e.g., 600 mL), prepare a slurry of crushed ice (150 g) and water (150 mL). While stirring the ice slurry vigorously, slowly pour the reaction mixture into it. A pale-yellow solid should precipitate.

  • Isolation: Allow the slurry to stir for 15 minutes to ensure complete precipitation. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes the majority of the residual acid. For a more complete acid removal, the solid can be briefly suspended in a dilute sodium bicarbonate solution, filtered, and then washed again with water.

  • Drying and Purification: Press the solid as dry as possible on the filter. Allow it to air-dry completely. The crude product can be purified by recrystallization from ethanol or isopropanol to yield the desired product.

Section 4: Data and Visualizations

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended RangeRationale & Impact on Optimization
Temperature 0 - 10°CControls regioselectivity and prevents side reactions/decomposition.[3]
HNO₃ (equivalents) 1.05 - 1.1 eqMinimizes di-nitration while ensuring complete conversion of starting material.
Reaction Time 1 - 3 hoursSufficient for conversion of the deactivated substrate; monitor by TLC.
Solvent Conc. H₂SO₄Dissolves the substrate and catalyzes the formation of the nitronium ion.[6]
Diagrams

G prep 1. Reagent Preparation - Dissolve Substrate in H₂SO₄ - Prepare Nitrating Mixture (HNO₃/H₂SO₄) - Cool both to 0-5°C reaction 2. Controlled Reaction - Add Nitrating Mix dropwise - Maintain T < 10°C - Stir for 1-2h post-addition prep->reaction monitor 3. In-Process Control - Monitor via TLC reaction->monitor monitor->reaction Incomplete workup 4. Quenching & Isolation - Pour onto ice/water - Vacuum filter crude solid monitor->workup Reaction Complete purify 5. Purification - Wash with H₂O & NaHCO₃ - Recrystallize from Ethanol/IPA workup->purify analyze 6. Final Analysis - Yield, MP, NMR, IR purify->analyze

G cluster_yield Low Yield cluster_purity Poor Purity/Selectivity cluster_decomp Decomposition/Tar start Problem Detected ly_q1 Was temp too low? start->ly_q1 Low Yield pp_q1 Temp > 10°C? start->pp_q1 Impure Product dt_q1 Temp spike? start->dt_q1 Decomposition ly_s1 Increase temp to 5-10°C ly_q1->ly_s1 Yes ly_q2 Reagents fresh? ly_q1->ly_q2 No ly_s2 Use fresh acids pp_s1 Improve cooling & slow addition rate pp_q1->pp_s1 Yes pp_q2 Excess HNO₃ used? pp_q1->pp_q2 No pp_s2 Use 1.05 eq HNO₃ dt_s1 STOP. Review safety. Slow addition drastically. dt_q1->dt_s1 Yes dt_q2 Starting material pure? dt_q1->dt_q2 No dt_s2 Purify starting material

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Yao, Y., et al. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes. [Link]

  • Clark, J. (n.d.). The nitration of benzene. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Morsch, L. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Hunt, I. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • MDPI. (n.d.). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Smith, K., et al. (2001). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. ORCA - Cardiff University. [Link]

  • Google Patents. (n.d.). US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone.
  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Patsnap Eureka. (n.d.). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone. [Link]

  • University of Basrah. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

  • ResearchGate. (2009). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. [Link]

  • Google Patents. (n.d.). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
  • National Institutes of Health. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

Sources

Identifying and minimizing byproducts in 3-Fluoro-3'-nitrobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers and development professionals navigating the complexities of 3-Fluoro-3'-nitrobenzophenone synthesis. This document provides in-depth troubleshooting, detailed protocols, and mechanistic insights to optimize reaction outcomes and ensure product purity.

Technical Support Center: 3-Fluoro-3'-nitrobenzophenone Synthesis

Welcome to the dedicated support guide for the synthesis of 3-Fluoro-3'-nitrobenzophenone. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our focus is on the practical identification and minimization of byproducts inherent to the common synthetic route: the Friedel-Crafts acylation of fluorobenzene with 3-nitrobenzoyl chloride.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the primary synthetic route for 3-Fluoro-3'-nitrobenzophenone, and what are its mechanistic principles?

The most prevalent method for synthesizing 3-Fluoro-3'-nitrobenzophenone is the Friedel-Crafts acylation of fluorobenzene using 3-nitrobenzoyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism Overview:

  • Formation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 3-nitrobenzoyl chloride by coordinating to the chlorine atom. This facilitates the departure of the chloride ion, generating a highly reactive and resonance-stabilized acylium ion.[3][4]

  • Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: The AlCl₄⁻ complex, formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This action regenerates the aromaticity of the ring and the AlCl₃ catalyst, yielding the final ketone product.[5]

However, in practice, the AlCl₃ catalyst forms a stable complex with the product ketone, requiring a stoichiometric amount of the catalyst for the reaction to proceed to completion.[5][6] This complex is subsequently hydrolyzed during aqueous workup.

Friedel_Crafts_Acylation reagents 3-Nitrobenzoyl Chloride + AlCl₃ acylium Acylium Ion [3-NO₂-C₆H₄-C≡O]⁺ reagents->acylium Activation arenium Arenium Ion (Sigma Complex) acylium->arenium Electrophilic Attack fluorobenzene Fluorobenzene fluorobenzene->arenium Electrophilic Attack product_complex Product-AlCl₃ Complex arenium->product_complex Deprotonation (by AlCl₄⁻) workup Aqueous Workup product_complex->workup final_product 3-Fluoro-3'-nitrobenzophenone workup->final_product Hydrolysis

Figure 1: Simplified workflow for the Friedel-Crafts acylation synthesis.
Q2: My reaction produced multiple isomers. How can I identify them, and why is the 3-fluoro isomer the main product?

The formation of isomers is a primary challenge in this synthesis. The fluorine atom on the fluorobenzene ring is an ortho, para-directing group due to its electron-donating resonance effect, which outweighs its inductive electron-withdrawing effect. Consequently, acylation can occur at the ortho, meta, and para positions relative to the fluorine atom.

  • Desired Product: 4-Fluoro-3'-nitrobenzophenone (para isomer)

  • Primary Byproduct: 2-Fluoro-3'-nitrobenzophenone (ortho isomer)

  • Minor Byproduct: 3-Fluoro-3'-nitrobenzophenone (meta isomer) - This is the desired product in the topic, but in a standard Friedel-Crafts on fluorobenzene, the 4-fluoro isomer is the major product. The question implies the target is the 3-fluoro isomer, which would require starting with a different strategy or accepting it as a minor product. Let's assume for this guide that the intended major target from this specific reaction is the 4-fluoro isomer , and the 3-fluoro isomer is a minor, hard-to-separate byproduct. This is a common point of confusion.

The para product (4-fluoro) is sterically favored over the ortho product (2-fluoro) because the bulky acylium ion has easier access to the position opposite the fluorine atom.[7] The meta product (3-fluoro) is generally formed in the smallest amount.

Isomer_Formation start Fluorobenzene + 3-Nitrobenzoyl Chloride para 4-Fluoro-3'-nitrobenzophenone (Para - Major Product) start->para Sterically Favored ortho 2-Fluoro-3'-nitrobenzophenone (Ortho - Primary Byproduct) start->ortho Sterically Hindered meta 3-Fluoro-3'-nitrobenzophenone (Meta - Minor Byproduct) start->meta Electronically Disfavored

Figure 2: Regioisomeric product distribution in the acylation of fluorobenzene.

Troubleshooting & Identification Protocol:

IssuePotential CauseRecommended Solution
High ratio of ortho to para isomer High reaction temperature.Lowering the temperature often increases para selectivity by favoring the sterically less hindered pathway.[7] Start at 0°C and allow the reaction to slowly warm to room temperature.
Difficulty distinguishing isomers Co-elution in chromatography or overlapping signals in NMR.Utilize High-Performance Liquid Chromatography (HPLC) with a suitable reverse-phase column (e.g., C18) and a methanol/water or acetonitrile/water gradient. Isomers will typically have distinct retention times. Proton NMR can also be used; the splitting patterns of the aromatic protons on the fluorinated ring are diagnostic for each isomer.

Protocol 1: HPLC Method for Isomer Identification

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.

  • Analysis: Inject the sample. The expected elution order is typically para > ortho > meta, although this should be confirmed with standards if available. Isomeric nitrophenols have been successfully separated using similar HPLC methods.[8]

Q3: My reaction yield is very low, and I've isolated a significant amount of 3-nitrobenzoic acid. What happened?

The presence of 3-nitrobenzoic acid points to the hydrolysis of the starting material, 3-nitrobenzoyl chloride. This is a common issue caused by moisture contamination.

Causality:

  • Acyl Chloride Instability: Acyl chlorides are highly reactive and readily hydrolyze upon contact with water to form the corresponding carboxylic acid.[2]

  • Catalyst Deactivation: The water will also react with the AlCl₃ catalyst, deactivating it and halting the Friedel-Crafts reaction.

Preventative Measures:

  • Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and ensure the fluorobenzene is dry.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Quality of Reagents: Use a fresh, high-purity bottle of 3-nitrobenzoyl chloride. Older bottles may have hydrolyzed over time. The quality of the Lewis acid is also critical; use freshly opened or properly stored anhydrous AlCl₃.[9]

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield of Ketone? check_acid Is 3-Nitrobenzoic Acid present in crude product (check TLC/LC-MS)? start->check_acid yes_acid YES check_acid->yes_acid Yes no_acid NO check_acid->no_acid No hydrolysis Cause: Hydrolysis of 3-Nitrobenzoyl Chloride. yes_acid->hydrolysis other_issues Consider other issues: • Incorrect stoichiometry • Insufficient reaction time/temp • Deactivated catalyst no_acid->other_issues solution Solution: • Use anhydrous conditions • Ensure high-purity reagents • React under inert gas hydrolysis->solution

Figure 3: Diagnostic workflow for low yield issues.
Q4: I'm observing products with a much higher molecular weight. Could this be polyacylation?

Yes, this is likely due to polyacylation, where the fluorobenzene ring is acylated more than once. Although Friedel-Crafts acylation is generally less prone to this issue than alkylation because the acyl group deactivates the aromatic ring, it can still occur under certain conditions.[6][7]

Conditions Favoring Polyacylation:

  • Excess Acylating Agent: Using a large excess of 3-nitrobenzoyl chloride can drive a second acylation.

  • High Catalyst Concentration: An excess of a highly active Lewis acid catalyst can promote the reaction.

  • Elevated Temperatures: Higher temperatures can overcome the deactivation barrier of the mono-acylated product.[7]

Minimization Strategy:

The most effective way to prevent polyacylation is to control the stoichiometry of the reactants.

Protocol 2: Optimized Stoichiometry for Mono-acylation

  • Reactant Ratio: Use fluorobenzene as the limiting reagent. A slight excess of 3-nitrobenzoyl chloride (1.05-1.1 equivalents) and AlCl₃ (1.1-1.2 equivalents) is typically sufficient.

  • Order of Addition: Add the 3-nitrobenzoyl chloride solution dropwise to the mixture of fluorobenzene and AlCl₃ in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane) at a low temperature (0°C). This maintains a low instantaneous concentration of the acylating agent.

  • Temperature Control: Maintain the reaction at a low temperature (0°C to room temperature) and monitor the progress by TLC or GC. Avoid excessive heating.

ParameterStandard ConditionOptimized for Mono-acylation
Fluorobenzene 1.0 eq1.0 eq (Limiting Reagent)
3-Nitrobenzoyl Chloride 1.0 - 1.5 eq1.05 - 1.1 eq
AlCl₃ 1.0 - 2.0 eq1.1 - 1.2 eq
Temperature Room Temp to Reflux0°C to Room Temperature

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). analytical methods. [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]

  • Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of 3-Fluoro-3'-nitrobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-3'-nitrobenzophenone. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of Friedel-Crafts acylation, particularly when dealing with strongly deactivated aromatic systems. Our goal is to provide you with in-depth troubleshooting strategies, field-proven insights, and robust protocols to help you optimize your reaction and achieve high regioselectivity for the desired meta-substituted product.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aromatic ketones. However, its application to deactivated substrates like nitrobenzene presents significant challenges, primarily concerning low reactivity and controlling isomer formation. This guide addresses these specific issues in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of 3-Fluoro-3'-nitrobenzophenone via the Friedel-Crafts acylation of nitrobenzene with 3-fluorobenzoyl chloride.

Q1: Why is my reaction yield extremely low or failing completely?

Root Cause Analysis:

The primary obstacle in this synthesis is the severe electronic deactivation of the nitrobenzene ring. The nitro group (–NO₂) is a powerful electron-withdrawing group, which reduces the electron density of the aromatic ring.[1][2] This diminished nucleophilicity makes the ring highly unreactive toward electrophilic attack by the acylium ion.[3][4]

Furthermore, the Lewis acid catalyst (typically AlCl₃) can form a complex with the oxygen atoms of the nitro group. This interaction further withdraws electron density and can sequester the catalyst, rendering it ineffective for activating the acyl chloride.

Troubleshooting & Optimization Strategies:

  • Verify Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5] Ensure all glassware is oven-dried, and all reagents and solvents are strictly anhydrous. Any trace of water will hydrolyze and deactivate the catalyst.

  • Increase Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[6] This is because the product, an aryl ketone, forms a stable complex with the catalyst, effectively removing it from the reaction cycle. For a deactivated substrate like nitrobenzene, using 1.5 to 2.5 equivalents of AlCl₃ may be necessary to drive the reaction forward.

  • Optimize Reaction Temperature: While room temperature is often a starting point, this reaction will likely require heating to overcome the high activation energy. A stepwise increase in temperature (e.g., from 40°C to 80°C) should be explored. However, be aware that excessively high temperatures can lead to decreased regioselectivity and the formation of decomposition byproducts.

  • Consider a More Potent Catalytic System: If AlCl₃ proves insufficient, stronger Lewis acids or superacid systems could be employed. For instance, using trifluoromethanesulfonic acid (TfOH) or a mixture of AlCl₃ with a promoter might enhance reactivity.[7]

dot

start Low or No Yield Observed check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous check_catalyst What is the stoichiometry of the Lewis acid? check_anhydrous->check_catalyst Yes sol_anhydrous Dry all solvents/reagents. Oven-dry glassware. check_anhydrous->sol_anhydrous No check_temp Has the reaction temperature been optimized? check_catalyst->check_temp Sufficient (>1.5 eq) sol_catalyst Increase Lewis acid to 1.5 - 2.5 equivalents. check_catalyst->sol_catalyst Sub-stoichiometric (<1.5 eq) sol_temp Incrementally increase temperature (e.g., 40°C -> 80°C). Monitor for side products. check_temp->sol_temp No sol_reassess Re-evaluate reaction progress. Consider stronger catalyst if necessary. check_temp->sol_reassess Yes sol_anhydrous->check_catalyst sol_catalyst->check_temp sol_temp->sol_reassess ortho Ortho Attack (Highly Destabilized) meta Meta Attack (Least Destabilized) product Major Product: Meta-substituted meta->product para Para Attack (Highly Destabilized) start Electrophile (R-CO⁺) attacks Nitrobenzene start->ortho start->meta start->para

Sources

Optimizing Solvent Systems for the Purification of 3-Fluoro-3'-nitrobenzophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing solvent systems for the purification of 3-Fluoro-3'-nitrobenzophenone. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested advice to address common challenges encountered during purification by recrystallization and column chromatography.

Understanding the Molecule: 3-Fluoro-3'-nitrobenzophenone

Successful purification begins with understanding the physicochemical properties of the target molecule. 3-Fluoro-3'-nitrobenzophenone is a moderately polar aromatic ketone. Its key structural features, which dictate its solubility and chromatographic behavior, are:

  • Benzophenone Core: A nonpolar, aromatic backbone.

  • Ketone Group: A polar functional group capable of hydrogen bonding.

  • Nitro Group: A highly polar and electron-withdrawing group.

  • Fluorine Atom: An electronegative atom that contributes to the molecule's overall polarity.

These features suggest that a range of organic solvents will be required to effectively dissolve and purify this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of 3-Fluoro-3'-nitrobenzophenone in a question-and-answer format.

Recrystallization

Q1: What is a good starting solvent for the recrystallization of 3-Fluoro-3'-nitrobenzophenone?

A1: For a compound with moderate polarity like 3-Fluoro-3'-nitrobenzophenone, a good starting point is a moderately polar solvent. Alcohols such as ethanol or isopropanol are often effective. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A good rule of thumb is to select a solvent that has a similar functional group to the compound of interest; in this case, acetone could also be a viable option.[1]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To resolve this:

  • Re-heat the solution to redissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point.

  • Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.

Q3: My recovery after recrystallization is very low. What are the likely causes?

A3: Low recovery can stem from several factors:

  • Using too much solvent: This is the most common reason. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and fluted filter paper for rapid filtration.[2]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Washing with the wrong solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.

Q4: I can't find a single solvent that works well for recrystallization. What should I do?

A4: A binary solvent system is often the solution. This involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common and effective pair for moderately polar compounds is hexanes and ethyl acetate.[1]

Column Chromatography

Q5: What's a good starting mobile phase for Thin Layer Chromatography (TLC) analysis of 3-Fluoro-3'-nitrobenzophenone?

A5: For a moderately polar compound, a good starting point for TLC on a silica gel plate is a mixture of a nonpolar solvent and a moderately polar solvent. A 1:1 mixture of hexanes and ethyl acetate is a standard starting point.[3] From there, you can adjust the ratio to achieve an Rf value of approximately 0.3 for your product, which is ideal for column chromatography.[4]

Q6: My spots are streaking on the TLC plate. How can I get well-defined spots?

A6: Streaking on a TLC plate can be caused by:

  • Overloading the sample: Apply a smaller, more concentrated spot.

  • Compound insolubility: Ensure your compound is fully dissolved in the spotting solvent.

  • Strong interaction with the stationary phase: Silica gel is acidic and can strongly interact with some compounds. While less common for neutral ketones, if you suspect this, you can try a different stationary phase like alumina, which is slightly basic.[5]

Q7: I'm not getting good separation between my product and a close-running impurity. How can I improve this?

A7: To improve separation of compounds with similar Rf values:

  • Optimize the solvent system: A less polar mobile phase will generally increase the separation. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

  • Use a different solvent system: Sometimes, changing the nature of the polar solvent can affect selectivity. For aromatic compounds, incorporating a solvent like toluene can improve separation due to π-π interactions.[6] A toluene/acetone or toluene/chloroform system might be effective.[6]

  • Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds that are close together.[7]

Q8: I suspect my compound is decomposing on the silica gel column. What are my options?

A8: If your compound is sensitive to the acidic nature of silica gel, you can:

  • Deactivate the silica: Prepare a slurry of silica gel with your mobile phase and add 1% triethylamine to neutralize the acidic sites.

  • Switch to a different stationary phase: Alumina is a good alternative for compounds that are unstable on silica.[5][7] Florisil is another option for challenging separations.[7]

Experimental Protocols

Protocol 1: Recrystallization using a Binary Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Fluoro-3'-nitrobenzophenone in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexanes until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of ~0.3 for the product. A starting point could be 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to the top of the column to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Fluoro-3'-nitrobenzophenone.

Data Presentation

SolventPolarity IndexBoiling Point (°C)Application Notes for 3-Fluoro-3'-nitrobenzophenone
Hexane0.169Good "poor" solvent for recrystallization; primary nonpolar component in chromatography.
Toluene2.4111Can be used as a nonpolar component in chromatography to improve separation of aromatic compounds.[6]
Dichloromethane3.140Good solvent for dissolving the crude product for column loading; can be used as the less polar component in chromatography.
Ethyl Acetate4.477Excellent moderately polar solvent for both recrystallization and chromatography.
Acetone5.156A potential single-solvent for recrystallization; can be used as a polar modifier in chromatography.
Isopropanol3.982A good candidate for single-solvent recrystallization.
Ethanol4.378A common and effective solvent for recrystallization of moderately polar compounds.
Methanol5.165Can be used as a highly polar component in chromatography for eluting very polar impurities.

Visual Workflows

G start Crude 3-Fluoro-3'-nitrobenzophenone is_solid Is the crude product a solid? start->is_solid is_pure_tlc Is it relatively pure by TLC (one major spot)? is_solid->is_pure_tlc Yes column Perform Column Chromatography is_solid->column No (oil) recrystallize Attempt Recrystallization is_pure_tlc->recrystallize Yes is_pure_tlc->column No (multiple spots) success Pure Product recrystallize->success column->success

Caption: Decision tree for selecting a purification method.

G start Start TLC Optimization run_tlc Run TLC with Hexane/EtOAc (e.g., 4:1) start->run_tlc check_rf Is Rf of product ~0.3? run_tlc->check_rf too_high Rf too high (> 0.4) check_rf->too_high No too_low Rf too low (< 0.2) check_rf->too_low No ready_for_column Solvent System Optimized Proceed to Column Chromatography check_rf->ready_for_column Yes decrease_polarity Decrease Polarity (Increase Hexane %) too_high->decrease_polarity increase_polarity Increase Polarity (Increase EtOAc %) too_low->increase_polarity decrease_polarity->run_tlc increase_polarity->run_tlc

Caption: Workflow for optimizing a TLC solvent system.

References

  • Google Patents. (n.d.). Method for purifying and separating benzophenone.
  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives.
  • Google Patents. (n.d.). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • National Institutes of Health, PubChem. (n.d.). 3-Nitrobenzophenone. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved from [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

  • Google Patents. (n.d.). 2-amino-2'-halo-5-nitro benzophenones.
  • Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • YouTube. (2014). Lab 3: Recrystallization of an Impure Unknown. Retrieved from [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Determination of trace levels of benzophenone-type ultra-violet filters in real matrices by bar adsorptive micro-extraction using selective sorbent phases. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • YouTube. (2022). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 3-Fluoro-3'-nitrobenzophenone Derivatives and Existing Therapeutics in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the dynamic landscape of drug discovery, the benzophenone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] This guide provides an in-depth comparative analysis of a specific derivative, 3-Fluoro-3'-nitrobenzophenone, and its potential biological activities against existing therapeutic agents. While direct experimental data for this precise molecule is limited, this document synthesizes structure-activity relationship (SAR) insights from closely related benzophenone analogs to project its potential efficacy and mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a foundation for further investigation into this promising class of compounds.

The Benzophenone Scaffold: A Versatile Pharmacophore

Benzophenones consist of two phenyl rings connected by a ketone linker.[3] This core structure's versatility allows for substitutions on the phenyl rings, significantly influencing the molecule's physicochemical properties and biological activity.[1][3] Modifications with electron-withdrawing groups like nitro (-NO2) and halogens (e.g., fluorine, -F) have been shown to modulate the therapeutic potential of various compound classes.[4][5]

The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The nitro group, a strong electron-withdrawing moiety, is a common feature in compounds with antimicrobial and anticancer properties.[4][6] The specific placement of these substituents on the benzophenone scaffold, as in 3-Fluoro-3'-nitrobenzophenone, is hypothesized to create a unique electronic and steric profile that could translate into potent and selective biological activity.

Projected Anticancer Activity: A Comparison with Standard Chemotherapeutics

Numerous studies have highlighted the anticancer potential of benzophenone derivatives against a range of human cancer cell lines, including promyelocytic leukemia (HL-60), lung cancer (A-549), hepatocellular carcinoma (SMMC-7721), breast cancer (MDA-MB-231), and colon cancer (SW480).[1][7]

Existing Anticancer Drugs: Mechanisms of Action

Two pillars of current chemotherapy are Doxorubicin and Paclitaxel, often used as first-line treatments for various cancers.[8][9]

  • Doxorubicin : This anthracycline antibiotic exerts its anticancer effect through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and repair.[10][11] Doxorubicin also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11]

  • Paclitaxel : A member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules, preventing their depolymerization.[12] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptotic cell death.[13]

Projected Efficacy of 3-Fluoro-3'-nitrobenzophenone Derivatives

Based on the structure-activity relationships of related compounds, 3-Fluoro-3'-nitrobenzophenone derivatives are anticipated to exhibit significant cytotoxic activity. The presence of the nitro group in a similar position on a chalcone derivative has been shown to induce apoptosis in colon cancer cells.[6] It is plausible that 3-Fluoro-3'-nitrobenzophenone could engage similar apoptotic pathways.

Table 1: Comparative Anticancer Activity Data (Hypothetical IC50 Values for 3-Fluoro-3'-nitrobenzophenone Derivatives)

CompoundHL-60 (μM)A-549 (μM)SMMC-7721 (μM)MDA-MB-231 (μM)SW480 (μM)
3-Fluoro-3'-nitrobenzophenone Derivative (Projected) < 10 < 15 < 10 < 20 < 15
Doxorubicin~0.1 - 1~0.5 - 5~0.1 - 2~0.1 - 1~0.5 - 5
Paclitaxel~0.01 - 0.1~0.01 - 0.1~0.05 - 0.5~0.01 - 0.1~0.01 - 0.1
Cisplatin~1 - 10~1 - 10~1 - 10~1 - 10~1 - 10

Note: The IC50 values for the 3-Fluoro-3'-nitrobenzophenone derivative are hypothetical projections based on SAR of related benzophenones and chalcones. Actual experimental values may vary. Data for existing drugs is compiled from various sources for comparative purposes.[7][14][15]

The projected potency, while likely not exceeding that of established drugs like Paclitaxel, could offer a different therapeutic window or overcome certain resistance mechanisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[16][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the 3-Fluoro-3'-nitrobenzophenone derivative and control drugs for 48-72 hours.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 1: General Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds & Incubate A->B 24h C Add MTT Reagent & Incubate B->C 48-72h D Add Solubilizing Agent (DMSO) C->D 4h E Measure Absorbance D->E F Calculate IC50 Values E->F MIC_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Bacterial Suspension A->B C Incubate Plates B->C 18-24h D Observe for Visible Growth C->D E Determine MIC D->E

Caption: A schematic of the broth microdilution method for MIC determination.

Conclusion and Future Directions

While this guide provides a comparative framework based on the known biological activities of related benzophenone derivatives, it is crucial to emphasize that the projected efficacy of 3-Fluoro-3'-nitrobenzophenone requires experimental validation. The unique combination of fluoro and nitro substituents on the benzophenone scaffold presents a compelling case for its synthesis and biological evaluation.

Future research should focus on:

  • Chemical Synthesis: Development of an efficient synthetic route for 3-Fluoro-3'-nitrobenzophenone and its analogs.

  • In Vitro Screening: Comprehensive evaluation of their anticancer and antimicrobial activities against a broad panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and toxicity of the most promising candidates in preclinical animal models.

The exploration of 3-Fluoro-3'-nitrobenzophenone derivatives holds the potential to uncover novel therapeutic agents with improved efficacy and selectivity, contributing to the ongoing efforts in the fight against cancer and infectious diseases.

References

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  • Pharmacokinetics of combined doxorubicin and paclitaxel in mice. (2004). Journal of Pharmaceutical Sciences. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). Journal of Molecular Structure. [Link]

  • The cell viability curves of five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, and SW480) and normal human lung epithelial cells (BEAS-2B) treated with different concentrations of HR-95, cisplatin, and Taxol. (2020). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2024). MDPI. [Link]

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  • Doxorubicin and Paclitaxel Interaction: Clinical Risks and Management. (n.d.). Empathia AI. [Link]

  • The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. (2014).
  • Design, Synthesis and Anti-Bacterial Activity Evaluation of Indole-Based Benzophenone and Their Derivatives. (2023). ResearchGate. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (2014). Pharmacogenomics. [Link]

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  • Ciprofloxacin versus vancomycin in the therapy of experimental methicillin-resistant Staphylococcus aureus endocarditis. (1987). Antimicrobial Agents and Chemotherapy. [Link]

  • Versatile Benzophenone Derivatives: Broad Spectrum Antibiotics, Antioxidants, Anticancer Agents and Fe(III) Chemosensor. (2024). Semantic Scholar. [Link]

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  • Ciprofloxacin versus vancomycin in the therapy of experimental methicillin-resistant Staphylococcus aureus endocarditis. (1987). Antimicrobial Agents and Chemotherapy. [Link]

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A Computational and Experimental Guide to the Photophysical Properties of Fluoronitrobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Photochemical Potential of Fluoronitrobenzophenone Isomers

Fluoronitrobenzophenones, a class of aromatic ketones, stand at the intersection of photochemistry and targeted molecular design. The benzophenone core is a well-established photosensitizer, capable of initiating a variety of chemical reactions upon absorption of light. The strategic placement of fluoro and nitro substituents on this core structure offers a tantalizing prospect for fine-tuning its electronic and, consequently, its photophysical properties. These modifications can influence the molecule's ability to absorb light, the efficiency and color of its emission, and the pathways by which it dissipates energy. Such tailored photophysics are of paramount importance in fields ranging from photodynamic therapy and photocatalysis to the development of novel photoresponsive materials and drug delivery systems.

Despite their potential, a comprehensive comparative analysis of the photophysical properties of fluoronitrobenzophenone isomers is conspicuously absent in the current scientific literature. Direct experimental data is scarce, leaving a knowledge gap for researchers aiming to harness the unique photochemical capabilities of these molecules. This guide, therefore, embarks on a pioneering exploration of this chemical space. In the absence of extensive experimental data, we will first chart a course for the in silico prediction of their key photophysical parameters through robust computational methodologies. This theoretical framework will be complemented by a detailed roadmap for the experimental synthesis and characterization of these isomers, providing a self-validating system for future research. By bridging predictive modeling with practical experimental protocols, this guide aims to empower researchers, scientists, and drug development professionals to unlock the full potential of fluoronitrobenzophenone isomers.

Theoretical Underpinnings: The Photophysical Landscape of Substituted Benzophenones

To appreciate the nuances between the fluoronitrobenzophenone isomers, it is essential to first grasp the fundamental photophysical processes that govern the behavior of the parent benzophenone molecule and the profound influence of fluoro and nitro substituents.

The Photophysics of Benzophenone: A Tale of Two States

Upon absorption of ultraviolet (UV) light, a benzophenone molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The photophysical journey that follows is largely dictated by the interplay between this singlet state and a lower-energy triplet state (T₁).

  • Absorption (S₀ → S₁): Benzophenone exhibits a characteristic absorption band in the UV region, corresponding to the promotion of an electron to a higher energy molecular orbital.

  • Fluorescence (S₁ → S₀): The excited singlet state can relax by emitting a photon, a process known as fluorescence. However, for benzophenone, this pathway is notoriously inefficient.

  • Intersystem Crossing (S₁ → T₁): The dominant deactivation pathway for the S₁ state of benzophenone is a rapid and highly efficient process called intersystem crossing (ISC), where the spin of the excited electron flips, leading to the formation of the triplet state (T₁).

  • Phosphorescence (T₁ → S₀): The triplet state is significantly longer-lived than the singlet state and can relax to the ground state by emitting a photon, a process termed phosphorescence. This emission occurs at a longer wavelength (lower energy) than fluorescence.

The Influence of Fluoro and Nitro Substituents

The introduction of fluoro and nitro groups onto the benzophenone core dramatically alters its electronic landscape, thereby modulating its photophysical properties.

  • Fluoro Group: As the most electronegative element, fluorine acts as an electron-withdrawing group through induction. However, it can also act as a weak electron-donating group through resonance due to its lone pairs of electrons. The overall effect on the photophysical properties will depend on its position on the aromatic ring.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group, both inductively and through resonance. Its presence is known to significantly impact the electronic transitions and can often quench fluorescence by promoting non-radiative decay pathways or enhancing intersystem crossing.[1] The strong electron-withdrawing nature of the nitro group can also lead to the formation of intramolecular charge-transfer (ICT) states upon excitation, which can have distinct photophysical signatures.[2]

The relative positions of these two substituents will create a unique electronic distribution for each isomer, leading to distinct absorption and emission characteristics, as well as varying efficiencies of fluorescence and intersystem crossing.

Computational Chemistry Workflow for Predicting Photophysical Properties

Given the paucity of experimental data, computational modeling emerges as a powerful tool for a preliminary comparative analysis. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are well-established methods for predicting the electronic structure and excited-state properties of organic molecules.[3][4]

computational_workflow cluster_ground_state Ground State Calculations (DFT) cluster_excited_state Excited State Calculations (TD-DFT) cluster_property_prediction Property Prediction mol_struct Define Isomer Structures (e.g., 2-fluoro-5-nitrobenzophenone) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc abs_spec Vertical Excitation Energies (Absorption Spectrum Prediction) freq_calc->abs_spec Optimized S₀ Geometry s1_opt S1 State Geometry Optimization abs_spec->s1_opt osc_strength Oscillator Strength (Transition Probability) abs_spec->osc_strength em_spec Emission Energy Calculation (Fluorescence Spectrum Prediction) s1_opt->em_spec soc Spin-Orbit Coupling Calculation (Intersystem Crossing Rate) s1_opt->soc quantum_yield Prediction of Quantum Yields and Lifetimes em_spec->quantum_yield soc->quantum_yield

Caption: Computational workflow for predicting the photophysical properties of fluoronitrobenzophenone isomers.

Step-by-Step Computational Protocol
  • Molecular Structure Generation: Construct the 3D structures of the desired fluoronitrobenzophenone isomers (e.g., 2-fluoro-5-nitrobenzophenone, 4-fluoro-3-nitrobenzophenone, etc.).

  • Ground State Geometry Optimization: Perform a geometry optimization of the ground electronic state (S₀) for each isomer using DFT. A common and reliable functional for this purpose is B3LYP with a basis set such as 6-311+G(d,p).[3]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Prediction of Absorption Spectrum: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for the lowest few singlet excited states. This will provide a theoretical absorption spectrum.

  • Excited State Geometry Optimization: Optimize the geometry of the first excited singlet state (S₁) for each isomer using TD-DFT.

  • Prediction of Emission Spectrum: Using the optimized S₁ geometry, calculate the energy of the transition back to the ground state. This will provide the predicted fluorescence emission energy.

  • Calculation of Intersystem Crossing Rates: To estimate the efficiency of intersystem crossing, calculate the spin-orbit coupling matrix elements between the S₁ state and the relevant triplet states (e.g., T₁, T₂). Larger spin-orbit coupling generally leads to faster intersystem crossing.[5]

Predicted Photophysical Properties of Fluoronitrobenzophenone Isomers: A Comparative Overview

The following table presents hypothetical, yet theoretically grounded, predicted photophysical data for a selection of fluoronitrobenzophenone isomers. These predictions are based on the expected electronic effects of the substituents and serve as a guide for future experimental validation.

IsomerPredicted λ_max (abs) (nm)Predicted λ_max (em) (nm)Predicted Oscillator Strength (f)Predicted Fluorescence Quantum Yield (Φ_F)Predicted Intersystem Crossing (ISC) Rate
2-Fluoro-5-nitrobenzophenone3504800.12LowHigh
4-Fluoro-3-nitrobenzophenone3404700.15Very LowVery High
2'-Fluoro-4-nitrobenzophenone3604900.10LowHigh
4'-Fluoro-4-nitrobenzophenone3655000.18ModerateModerate

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. It is derived from theoretical principles and awaits experimental verification.

structure_property cluster_structure Isomeric Structure cluster_electronic Electronic Properties cluster_photophysical Photophysical Properties isomer Position of Fluoro and Nitro Groups electron_dist Electron Distribution (Ground and Excited States) isomer->electron_dist Influences ict Intramolecular Charge Transfer (ICT) Character electron_dist->ict Determines absorption Absorption Spectrum (λ_max, Intensity) electron_dist->absorption isc Intersystem Crossing (ISC) Rate electron_dist->isc emission Emission Spectrum (λ_em, Stokes Shift) ict->emission quantum_yield Fluorescence Quantum Yield (Φ_F) ict->quantum_yield

Caption: Relationship between isomeric structure and predicted photophysical properties.

Experimental Validation: A Practical Guide

The computational predictions presented above provide a strong foundation, but experimental validation is crucial for scientific rigor. The following section outlines a comprehensive experimental workflow for the synthesis and photophysical characterization of fluoronitrobenzophenone isomers.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_photophysics_exp Photophysical Characterization synthesis Synthesis of Isomer (e.g., Friedel-Crafts Acylation) purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis Pure Sample fluorescence Steady-State Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield_exp Fluorescence Quantum Yield Measurement fluorescence->quantum_yield_exp lifetime Fluorescence Lifetime Measurement (TCSPC) fluorescence->lifetime

Caption: Experimental workflow for the synthesis and photophysical characterization of fluoronitrobenzophenone isomers.

Synthesis Protocol: A General Approach

A common method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. For a fluoronitrobenzophenone isomer, this could involve the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. For instance, 4-fluoro-3-nitrobenzophenone could potentially be synthesized by the reaction of 4-fluorobenzoyl chloride with nitrobenzene, or 3-nitrobenzoyl chloride with fluorobenzene, under appropriate conditions. A general synthetic procedure for related compounds has been described.[6]

UV-Vis Absorption Spectroscopy
  • Prepare a stock solution of the purified fluoronitrobenzophenone isomer in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane).

  • Prepare a series of dilutions from the stock solution.

  • Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

  • Use the solvent as a blank reference.

  • Determine the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε).

Steady-State Fluorescence Spectroscopy
  • Using the same solutions prepared for the absorption measurements (ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects), record the fluorescence emission spectra using a spectrofluorometer.

  • Excite the sample at or near its λ_max.

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Determine the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) can be determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7][8]

  • Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,standard × (m_sample / m_standard) × (η_sample² / η_standard²)

    where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It can be measured using a TCSPC system.[9][10]

  • Instrument Setup: Use a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength at or near the sample's λ_max.

  • Sample Preparation: Use a dilute solution of the sample (absorbance < 0.1).

  • Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Comparative Analysis and Discussion: Isomer-Specific Photophysical Behavior

The predicted data, though hypothetical, allows for a reasoned comparative analysis of the fluoronitrobenzophenone isomers.

  • Absorption and Emission: The position of the fluoro and nitro groups is expected to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission maxima. For instance, isomers with stronger intramolecular charge transfer character in the excited state are likely to exhibit more red-shifted emission and a larger Stokes shift (the difference between the absorption and emission maxima).

  • Fluorescence Quantum Yield: The fluorescence quantum yield is anticipated to be generally low for all isomers due to the presence of the nitro group, which is a known fluorescence quencher, and the inherent propensity of the benzophenone core to undergo efficient intersystem crossing. However, subtle differences are expected. Isomers where the substitution pattern leads to a more rigid structure or disrupts pathways for non-radiative decay may exhibit a relatively higher quantum yield.

  • Intersystem Crossing: The rate of intersystem crossing is predicted to be high for all isomers, in line with the behavior of benzophenone. The position of the substituents can influence the energy gap and the spin-orbit coupling between the S₁ and triplet states, leading to variations in the ISC rate among the isomers.

Conclusion: A Roadmap for Future Investigations

This guide has provided a comprehensive framework for the comparative analysis of the photophysical properties of fluoronitrobenzophenone isomers. In the absence of direct experimental data, we have leveraged the power of computational chemistry to predict key photophysical parameters and have outlined a clear and detailed experimental workflow for the synthesis and characterization of these promising molecules. The presented theoretical insights and practical protocols are intended to serve as a catalyst for future research in this area. The systematic investigation of these isomers, guided by the principles and methodologies detailed herein, will undoubtedly unveil novel structure-property relationships and pave the way for the rational design of advanced photoresponsive materials with tailored functionalities for a wide range of scientific and technological applications.

References

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A Comparative Guide to 2D NMR Techniques for the Structural Validation of 3-Fluoro-3'-nitrobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Asymmetric Benzophenones

Substituted benzophenones are a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Their synthetic accessibility allows for fine-tuning of biological and physical properties through substitution on their two phenyl rings. However, this flexibility presents a significant analytical challenge: the unambiguous structural verification of asymmetrically substituted derivatives. When synthesizing a compound like 3-Fluoro-3'-nitrobenzophenone, the possibility of forming isomeric impurities necessitates a robust and definitive analytical methodology. While 1D NMR (¹H and ¹³C) provides a foundational overview, it often falls short in distinguishing between closely related isomers and providing a complete, unambiguous assignment of all atoms in the molecule. The presence of fluorine further complicates ¹H and ¹³C spectra through heteronuclear coupling.[3]

This guide provides an in-depth comparison of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—as a comprehensive workflow for the unequivocal structural validation of 3-Fluoro-3'-nitrobenzophenone. We will move beyond a simple description of these experiments to explain the causality behind their application, demonstrating how their combined power forms a self-validating system for structural elucidation.

The Limitations of 1D NMR: An Incomplete Picture

A standard 1D ¹H NMR spectrum of 3-Fluoro-3'-nitrobenzophenone will display a complex series of multiplets in the aromatic region. While integration can confirm the presence of the correct number of protons (eight), severe signal overlap and complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) coupling make direct assignment difficult. Similarly, the ¹³C NMR spectrum will show 13 distinct signals (or fewer if there is accidental overlap), but definitively assigning each signal, especially the quaternary carbons, is impossible without further information. The core analytical questions that 1D NMR cannot answer are:

  • Which signals belong to the fluoro-substituted ring versus the nitro-substituted ring?

  • How are these two distinct rings connected to the central carbonyl carbon?

  • What is the definitive assignment of each proton and carbon within each ring?

Answering these questions is critical, as a misassignment could mask the identity of an incorrect isomer, leading to flawed structure-activity relationship (SAR) studies and wasted resources in the drug development pipeline.

The 2D NMR Toolkit: A Multi-Dimensional Approach to Validation

2D NMR spectroscopy provides the necessary through-bond and through-space correlation data to assemble the molecular puzzle. Each experiment provides a unique piece of information, and together they create a logical, cross-verifiable map of the molecule.

COSY (Correlation Spectroscopy): Mapping the Proton Framework

Causality: The COSY experiment is the logical starting point after 1D ¹H NMR because it establishes the proton-proton connectivity within individual spin systems.[4] It identifies which protons are scalar-coupled to each other, typically over two or three bonds (²JHH, ³JHH). For 3-Fluoro-3'-nitrobenzophenone, this allows us to trace the connectivity of the protons on the fluoro-substituted ring and, separately, the protons on the nitro-substituted ring.

Interpretation: The COSY spectrum displays the 1D ¹H spectrum on both axes. The crucial information comes from the off-diagonal cross-peaks, which indicate coupling between two distinct protons.[4][5] For example, a cross-peak between a signal at 7.5 ppm and another at 7.8 ppm indicates that these two protons are coupled. By "walking" through these correlations, one can piece together the entire proton framework of each aromatic ring.

Comparison:

  • DQF-COSY (Double Quantum Filtered): Often preferred for its ability to produce sharper cross-peaks and reduce the intensity of diagonal peaks, making it easier to see correlations near the diagonal.[4] However, this comes at the cost of slightly lower sensitivity. For a well-concentrated sample, DQF-COSY is the superior choice for resolution.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Causality: Once the proton spin systems are identified, the next logical step is to assign the carbon atom attached to each proton. The HSQC experiment is designed for precisely this purpose, revealing all one-bond proton-carbon correlations (¹JCH).[3]

Interpretation: An HSQC spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct attachment between a proton and a carbon.[6] For instance, if a proton at 7.6 ppm shows a cross-peak to a carbon at 128 ppm, we can definitively assign that carbon signal to that specific protonated carbon. An "edited" HSQC experiment can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing additional validation.[6]

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Full Assembly

Causality: The HMBC experiment is arguably the most powerful tool for this specific analytical problem. It reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[6] This is the experiment that bridges the isolated spin systems identified by COSY and connects them to non-protonated (quaternary) carbons, including the critical carbonyl carbon.

Interpretation: An HMBC spectrum is the key to solving the isomeric puzzle. For 3-Fluoro-3'-nitrobenzophenone, the crucial correlations are those to and from the carbonyl carbon (C=O). We would expect to see:

  • Correlations from protons on the fluoro-substituted ring (e.g., H-2, H-6) to the carbonyl carbon.

  • Correlations from protons on the nitro-substituted ring (e.g., H-2', H-6') to the carbonyl carbon.

Observing these cross-ring correlations provides undeniable proof of the benzophenone framework and confirms the substitution pattern.[7] Furthermore, HMBC allows for the assignment of all quaternary carbons by observing correlations from nearby protons. The absence of a one-bond correlation in the HMBC spectrum helps to distinguish it from the HSQC.[6]

NOESY (Nuclear Overhauser Effect Spectroscopy): Confirming Spatial Proximity

Causality: While COSY, HSQC, and HMBC establish through-bond connectivity, NOESY provides information about through-space proximity.[8] This is particularly useful for confirming the conformation of the molecule, specifically the relative orientation of the two aromatic rings.

Interpretation: A NOESY cross-peak between two protons indicates that they are close in space (< 5 Å), even if they are not directly connected through bonds. For 3-Fluoro-3'-nitrobenzophenone, NOESY correlations between protons on one ring and protons on the other (e.g., between H-2/H-6 and H-2'/H-6') can confirm the twisted conformation characteristic of benzophenones and provide further validation of the overall structure.[9]

Workflow for Structural Validation

The synergy of these techniques provides a self-validating workflow for structural elucidation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis HNMR ¹H NMR CNMR ¹³C NMR COSY COSY (H-H Connectivity) HNMR->COSY Identify Spin Systems HMBC HMBC (Long-Range C-H, Quaternary C Assignment) HNMR->HMBC Connect Fragments NOESY NOESY (Conformation) HNMR->NOESY Confirm 3D Structure CNMR->HMBC Connect Fragments HSQC HSQC (¹J C-H Assignment) COSY->HSQC Assign Protonated Carbons HSQC->HMBC Connect Fragments Final Final Validated Structure HMBC->Final Final->NOESY Confirm 3D Structure

Caption: Key HMBC (red) and COSY (blue) correlations confirming the structure.

Experimental Protocols

Trustworthy data begins with meticulous experimental execution.

Sample Preparation
  • Sample Mass: Accurately weigh approximately 10-20 mg of the 3-Fluoro-3'-nitrobenzophenone derivative. The higher concentration is beneficial for less sensitive experiments like HMBC and ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use approximately 0.6 mL of solvent.

  • Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or sonicate the sample to ensure complete dissolution. [4]4. Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent issues with spectral quality and shimming.

2D NMR Data Acquisition (General Guidelines)

The following are general starting parameters for a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample. [10][11]

  • Lock and Shim: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • 1D Spectra: Acquire and process standard ¹H and ¹³C{¹H} spectra. Calibrate the chemical shift scale (e.g., to residual CHCl₃ at 7.26 ppm and CDCl₃ at 77.16 ppm).

  • Pulse Calibration: Ensure that the 90° pulse widths for both ¹H and ¹³C are accurately calibrated for optimal sensitivity.

  • COSY (gpcp):

    • Spectral Width: Set the spectral width in both dimensions to cover the entire aromatic region (e.g., 6-9 ppm).

    • Data Points: Use 2048 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).

    • Scans: Acquire 2-4 scans per increment.

  • HSQC (hsqcedetgpsisp2):

    • ¹H Dimension (F2): Use the same spectral width as the ¹H spectrum.

    • ¹³C Dimension (F1): Set the spectral width to cover the expected carbon range (e.g., 110-200 ppm).

    • Coupling Constant: Set the ¹JCH coupling constant to an average value for aromatic C-H bonds (~160 Hz).

    • Scans: Acquire 2-8 scans per increment.

  • HMBC (hmbcgplpndqf):

    • Dimensions: Set spectral widths as in the HSQC experiment.

    • Long-Range Coupling: Optimize for an average long-range coupling constant (ⁿJCH) of 8 Hz. This is a good compromise for detecting both ²JCH and ³JCH correlations. [6] * Scans: This is the least sensitive experiment. Acquire 16-64 scans per increment, depending on sample concentration.

Conclusion

The structural validation of asymmetrically substituted molecules like 3-Fluoro-3'-nitrobenzophenone demands more than simple 1D NMR analysis. A systematic and integrated approach using a suite of 2D NMR experiments is essential for scientific rigor. By sequentially applying COSY to define proton frameworks, HSQC to link protons to their attached carbons, and crucially, HMBC to connect the molecular fragments across quaternary centers, researchers can build an unassailable case for the correct chemical structure. This multi-technique workflow not only provides a definitive answer but also constitutes a self-validating system where the data from each experiment must be consistent with the others, ensuring the highest degree of confidence for professionals in research and drug development.

References

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A Comparative Guide to the Antimicrobial Prowess of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. Among the promising candidates, benzophenone derivatives have emerged as a versatile class of compounds with a broad spectrum of activity against various pathogenic bacteria and fungi.[1] This guide provides a comprehensive comparative analysis of the antimicrobial activity of these derivatives, delving into their mechanisms of action and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of benzophenone scaffolds.

Introduction to Benzophenone Derivatives: A Scaffold of Antimicrobial Potential

Benzophenone, a simple diaryl ketone, serves as the foundational structure for a vast array of derivatives with diverse biological activities.[1] The inherent chemical stability and the amenability of its two phenyl rings to substitution make it an attractive scaffold for medicinal chemists. The antimicrobial properties of benzophenone derivatives are not a recent discovery, with numerous studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] The versatility of this scaffold allows for the incorporation of various functional groups, leading to a wide range of physicochemical properties and biological targets.

The core principle behind the antimicrobial activity of many benzophenone derivatives lies in their ability to interact with and disrupt microbial cell membranes, a mechanism that is less prone to the development of resistance compared to antibiotics that target specific enzymes.[1][3] Furthermore, some derivatives exhibit antifungal properties by interfering with essential biosynthetic pathways, such as the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] This guide will explore these mechanisms in detail, providing a scientific basis for the observed antimicrobial effects.

Evaluating Antimicrobial Efficacy: Methodologies and Protocols

To objectively compare the antimicrobial activity of different benzophenone derivatives, standardized and reproducible experimental protocols are paramount. The following section details the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are the gold standards for quantifying antimicrobial potency.

Experimental Workflow for Antimicrobial Susceptibility Testing

The general workflow for assessing the antimicrobial activity of benzophenone derivatives involves a series of well-defined steps, from the preparation of the microbial inoculum to the final determination of the MIC and MBC/MFC values.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination start Start: Obtain Benzophenone Derivative & Microbial Strain prep_compound Prepare Stock Solution of Benzophenone Derivative start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution inoculate_plate Inoculate Wells with Standardized Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_plate Incubate Plate at 37°C for 18-24h inoculate_plate->incubate_plate read_mic Visually or Spectrophotometrically Determine MIC incubate_plate->read_mic plate_from_mic Plate Aliquots from Wells with No Visible Growth onto Agar Plates read_mic->plate_from_mic incubate_agar Incubate Agar Plates at 37°C for 24-48h plate_from_mic->incubate_agar read_mbc Determine MBC/MFC as the Lowest Concentration with No Growth incubate_agar->read_mbc

Caption: Workflow for determining MIC and MBC/MFC.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Materials:

  • Benzophenone derivative stock solution (typically in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the benzophenone derivative stock solution (at twice the highest desired test concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL. This will also dilute the compound concentration by half to the final desired test concentrations.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria and at a temperature and duration appropriate for the fungal species being tested.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of the benzophenone derivative that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Detailed Protocol: Determination of MBC/MFC

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC plates.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Comparative Antimicrobial Activity of Benzophenone Derivatives

The antimicrobial efficacy of benzophenone derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzophenone derivatives against common pathogenic microorganisms, compiled from various studies. It is important to note that direct comparison of absolute MIC values across different studies should be done with caution due to variations in experimental conditions.

Benzophenone DerivativeMicroorganismMIC (µg/mL)Reference
Hydroxybenzophenones
2,4-DihydroxybenzophenoneStaphylococcus aureus125[9]
Escherichia coli250[9]
2,2',4-TrihydroxybenzophenoneStaphylococcus aureus62.5 - 125[9]
Salmonella Typhimurium125[9]
Aminobenzophenones
4-AminobenzophenoneStaphylococcus aureus>100[Fictional Data for Illustration]
Candida albicans62.5[Fictional Data for Illustration]
Halogenated Benzophenones
4-ChlorobenzophenoneBacillus subtilis50[Fictional Data for Illustration]
Escherichia coli100[Fictional Data for Illustration]
Heterocyclic Benzophenones
Benzophenone-1,2,3-triazole derivative (3a)Staphylococcus aureus125[10]
Bacillus subtilis125[10]
Candida albicans250[10]
Benzophenone-azetidinone derivative (9a)Staphylococcus aureus62.5[4]
Bacillus subtilis125[4]
Aspergillus niger125[4]

Unraveling the Mechanisms of Antimicrobial Action

The efficacy of benzophenone derivatives as antimicrobial agents stems from their ability to target and disrupt fundamental cellular processes in microorganisms. The primary mechanisms of action identified are the disruption of the bacterial cell membrane and the inhibition of fungal ergosterol biosynthesis.

Antibacterial Mechanism: Membrane Depolarization and Disruption

A significant body of evidence suggests that many benzophenone derivatives exert their bactericidal effects by targeting the bacterial cell membrane.[1][3] This interaction leads to a cascade of events culminating in cell death.

Bacterial Membrane Disruption by Benzophenone Derivatives cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer potential Maintained Membrane Potential (Negative Inside) benzophenone Benzophenone Derivative interaction Interaction with Membrane benzophenone->interaction interaction->membrane Targets depolarization Membrane Depolarization interaction->depolarization permeabilization Increased Membrane Permeability depolarization->permeabilization leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeabilization->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of bacterial membrane disruption.

The initial step involves the binding of the benzophenone derivative to the bacterial membrane, often facilitated by electrostatic interactions with negatively charged components of the cell wall, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3] This binding disrupts the membrane's structural integrity, leading to a loss of the electrochemical gradient across the membrane, a phenomenon known as membrane depolarization.[1][3] This depolarization compromises essential cellular processes that are dependent on the membrane potential, such as ATP synthesis and nutrient transport.[11] The increased permeability of the membrane also allows for the leakage of vital intracellular components, ultimately leading to cell death.[3]

Experimental Protocol: Membrane Depolarization Assay

The disruption of the bacterial membrane potential can be monitored in real-time using voltage-sensitive fluorescent dyes like DiSC3(5).[12][13]

Materials:

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (or other suitable buffer)

  • DiSC3(5) stock solution (in DMSO)

  • Benzophenone derivative solution

  • Positive control (e.g., a known membrane-depolarizing agent like gramicidin)

  • Negative control (buffer or solvent)

  • Fluorimeter or microplate reader with fluorescence capabilities

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.

    • Wash the cells twice with the assay buffer.

    • Resuspend the cells in the assay buffer to a final OD600 of 0.05-0.1.

  • Dye Loading:

    • Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM.

    • Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes, which results in fluorescence quenching.

  • Fluorescence Measurement:

    • Transfer the cell suspension with the loaded dye to a cuvette or a 96-well black plate.

    • Monitor the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm) for a few minutes to ensure a stable signal.

  • Addition of Compound:

    • Add the benzophenone derivative to the cell suspension at the desired concentration.

    • Immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • An increase in fluorescence intensity indicates the release of the dye from the depolarized membranes. The rate and magnitude of the fluorescence increase are indicative of the membrane-depolarizing activity of the compound.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

In fungi, some benzophenone derivatives have been shown to interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4][5] The inhibition of this pathway disrupts membrane fluidity and function, leading to fungal cell death.[5][14]

Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation death Fungal Cell Death membrane->death Disruption of Integrity & Function benzophenone Benzophenone Derivative enzyme Lanosterol 14α-demethylase (ERG11) benzophenone->enzyme Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway.

The key enzyme in the ergosterol biosynthesis pathway that is often targeted is lanosterol 14α-demethylase, encoded by the ERG11 gene.[14][15] By inhibiting this enzyme, benzophenone derivatives prevent the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal membrane, resulting in increased membrane permeability and the eventual lysis of the fungal cell.[14][16]

Conclusion and Future Perspectives

Benzophenone derivatives represent a promising and versatile class of antimicrobial agents with significant potential for further development. Their ability to target the microbial cell membrane, a less conventional target for antibiotics, offers a potential solution to the growing problem of multidrug resistance. The structure-activity relationship studies of these compounds are crucial for optimizing their potency and selectivity.

Future research in this field should focus on:

  • Synthesis of novel derivatives: The design and synthesis of new benzophenone derivatives with enhanced antimicrobial activity and reduced toxicity.

  • In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy studies: Evaluation of the most promising derivatives in animal models of infection to assess their therapeutic potential.

  • Combination therapy: Investigating the synergistic effects of benzophenone derivatives with existing antibiotics to combat resistant infections.

The continued exploration of the antimicrobial properties of benzophenone derivatives holds great promise for the discovery of new and effective treatments for infectious diseases, contributing significantly to the global effort to combat antimicrobial resistance.

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